(11Z,14Z)-Icosadienoyl-CoA
Description
Properties
Molecular Formula |
C41H70N7O17P3S |
|---|---|
Molecular Weight |
1058.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z)-icosa-11,14-dienethioate |
InChI |
InChI=1S/C41H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,28-30,34-36,40,51-52H,4-7,10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
YCKYOUVXZZJCIU-YGYQDCEASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of (11Z,14Z)-Icosadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Icosadienoyl-CoA is a C20:2 unsaturated fatty acyl-CoA that plays a role in the complex pathways of polyunsaturated fatty acid (PUFA) metabolism. As an intermediate in the synthesis of longer and more unsaturated fatty acids, understanding its biosynthetic pathway is crucial for research in lipidomics, nutrition, and the development of therapeutics targeting metabolic diseases. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, including the key enzymes involved, relevant quantitative data, detailed experimental protocols, and a visual representation of the pathway.
Biosynthetic Pathway
The primary biosynthetic route to this compound in mammals involves the elongation of the essential fatty acid, linoleic acid (18:2n-6). This process is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs).
The key steps in the pathway are:
-
Activation of Linoleic Acid: Linoleic acid, obtained from the diet, is first activated to its coenzyme A (CoA) thioester, Linoleoyl-CoA, by an acyl-CoA synthetase (ACS). This reaction requires ATP and CoA.
-
Elongation of Linoleoyl-CoA: Linoleoyl-CoA (18:2n-6-CoA) serves as the substrate for a fatty acid elongase. Specifically, certain ELOVL enzymes catalyze the condensation of Linoleoyl-CoA with a two-carbon unit derived from malonyl-CoA. This elongation step adds two carbons to the acyl chain, resulting in the formation of this compound (20:2n-6-CoA).
The overall reaction for the elongation step is as follows:
Linoleoyl-CoA (18:2) + Malonyl-CoA → 3-Ketoacyl-CoA → 3-Hydroxyacyl-CoA → trans-2,3-Enoyl-CoA → this compound (20:2)
This elongation cycle involves a series of four reactions: condensation, reduction, dehydration, and a second reduction, all occurring within the endoplasmic reticulum.
Key Enzymes
-
Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the initial activation of fatty acids. There are several isoforms of ACS with varying substrate specificities.
-
Elongation of Very Long Chain Fatty Acids Proteins (ELOVLs): This family of microsomal enzymes catalyzes the rate-limiting condensation step in the elongation of fatty acids. Several ELOVL isoforms have been identified (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of unsaturation. ELOVL5 and ELOVL6 are known to elongate C18 PUFAs.
Quantitative Data
Quantitative data for the specific biosynthetic step of this compound are limited in the literature. However, data on the tissue distribution of various acyl-CoAs, including the precursor Linoleoyl-CoA, provide context for the pathway's activity. The following table summarizes representative concentrations of relevant acyl-CoAs in different rat tissues. It is important to note that these values can vary significantly depending on the physiological state and diet.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Brain (nmol/g wet weight) | Kidney (nmol/g wet weight) |
| Linoleoyl-CoA (18:2) | ~1.5 - 3.0 | ~0.5 - 1.5 | ~0.1 - 0.3 | ~0.3 - 0.8 |
| Arachidonoyl-CoA (20:4) | ~1.0 - 2.5 | ~0.8 - 2.0 | ~0.2 - 0.5 | ~0.5 - 1.2 |
Data are compiled from multiple sources and represent approximate physiological ranges.
Experimental Protocols
In Vitro Elongase Assay for the Synthesis of this compound
This protocol describes a method to measure the elongation of Linoleoyl-CoA to this compound using a microsomal fraction from a relevant cell line or tissue.
Materials:
-
Microsomal protein fraction (e.g., from liver homogenate or cultured cells overexpressing a specific ELOVL)
-
Linoleoyl-CoA (substrate)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled two-carbon donor)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Bovine Serum Albumin (fatty acid-free)
-
Stopping solution (e.g., 10% KOH in methanol)
-
Scintillation cocktail and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µg of microsomal protein
-
50 µM Linoleoyl-CoA
-
100 µM [2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)
-
1 mM NADPH
-
0.1% Bovine Serum Albumin
-
Reaction buffer to a final volume of 200 µL.
-
-
Initiation and Incubation: Initiate the reaction by adding the microsomal protein. Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
Termination and Saponification: Stop the reaction by adding 1 mL of 10% KOH in 80% methanol. Saponify the lipids by incubating at 65°C for 1 hour.
-
Extraction: Acidify the reaction mixture with 1 mL of 1 M HCl. Extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing vigorously. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction twice.
-
Quantification: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity corresponds to the amount of elongated product formed.
LC-MS/MS Analysis of this compound
This protocol outlines a method for the sensitive and specific quantification of this compound from biological samples.
Sample Preparation (from cultured cells):
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in a cold extraction solution (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Phase Separation: Vortex the lysate and centrifuge to separate the phases. The upper aqueous/methanol phase contains the acyl-CoAs.
-
Solid Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge.
-
Drying and Reconstitution: Dry the purified fraction under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., 50% methanol).
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20).
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor-to-product ion transition for this compound would need to be determined empirically using a standard, but a characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) from the protonated molecular ion is commonly used for acyl-CoA analysis.
-
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Conclusion
The biosynthesis of this compound from Linoleoyl-CoA is a key step in the production of long-chain polyunsaturated fatty acids. This pathway is primarily regulated by the activity of ELOVL elongases. Further research into the specific kinetics and regulation of these enzymes will provide a more complete understanding of PUFA metabolism and may reveal new targets for therapeutic intervention in metabolic diseases. The experimental protocols provided here offer a starting point for researchers to investigate this important biosynthetic pathway.
The Role of (11Z,14Z)-Icosadienoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z)-Icosadienoyl-CoA is a critical, albeit transient, intermediate in the metabolic cascade that converts dietary linoleic acid into arachidonic acid, a key precursor for a multitude of signaling molecules. This technical guide delves into the function of this compound within the broader context of lipid metabolism, focusing on its enzymatic regulation and its position in the synthesis of pro-inflammatory and anti-inflammatory eicosanoids. This document provides an overview of the relevant metabolic pathways, key enzymatic players, and generalized experimental approaches for the study of fatty acid metabolism. While direct quantitative data for this compound is sparse in current literature, this guide aggregates contextual data to illuminate its significance.
Introduction
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes and serve as precursors to a vast array of signaling molecules that regulate inflammation, immunity, and other vital physiological processes[1]. The metabolism of omega-6 fatty acids, beginning with the essential fatty acid linoleic acid, is a critical pathway for the production of arachidonic acid (AA). This compound, the coenzyme A thioester of (11Z,14Z)-eicosadienoic acid (20:2n-6), represents a key intermediate in this pathway. Its formation and subsequent desaturation are tightly regulated steps that influence the balance of bioactive lipid mediators. Understanding the role of this compound is therefore pertinent for research into inflammatory diseases, metabolic disorders, and the development of novel therapeutic interventions.
The Metabolic Pathway of Linoleic Acid to Arachidonic Acid
The conversion of linoleic acid to arachidonic acid is a multi-step process occurring primarily in the endoplasmic reticulum, involving a series of desaturation and elongation reactions. This compound is centrally positioned within this pathway.
Synthesis of this compound
The synthesis of this compound begins with the dietary intake of linoleic acid (18:2n-6). The initial and rate-limiting step is the desaturation of linoleic acid to γ-linolenic acid (GLA; 18:3n-6) by the enzyme Δ6-desaturase (FADS2) . Following this, GLA is elongated by elongase (ELOVL) enzymes to form dihomo-γ-linolenic acid (DGLA; 20:3n-6)[2][3]. It is from DGLA that (11Z,14Z)-eicosadienoic acid is derived, and subsequently activated to this compound by an Acyl-CoA synthetase (ACSL) [4][5][6].
Conversion to Arachidonic Acid
This compound is the direct substrate for the enzyme Δ5-desaturase (FADS1) , which introduces a double bond at the fifth carbon position to produce arachidonoyl-CoA[7]. Arachidonoyl-CoA is then hydrolyzed to free arachidonic acid, which can be incorporated into cell membranes or further metabolized into eicosanoids.
The following diagram illustrates the core metabolic pathway:
Figure 1: Metabolic conversion of Linoleic Acid to Arachidonic Acid.
Enzymology and Regulation
The enzymes involved in the metabolism of this compound are critical regulatory points. The activity of these enzymes can be influenced by genetic polymorphisms, dietary factors, and disease states.
| Enzyme | Gene | Substrate | Product | Regulation & Significance |
| Δ6-Desaturase | FADS2 | Linoleoyl-CoA | γ-Linolenoyl-CoA | Rate-limiting step in the conversion of linoleic acid. Its activity is influenced by diet and genetic factors[7]. |
| Elongase | ELOVL family | γ-Linolenoyl-CoA | Dihomo-γ-linolenoyl-CoA | Responsible for the carbon chain elongation of fatty acids. |
| Acyl-CoA Synthetase | ACSL family | (11Z,14Z)-Eicosadienoic Acid | This compound | Activates fatty acids for subsequent metabolic reactions. Different isoforms have varied substrate specificities and tissue distribution[4]. |
| Δ5-Desaturase | FADS1 | This compound | Arachidonoyl-CoA | A key enzyme in the final step of arachidonic acid synthesis. Polymorphisms in FADS1 are associated with altered PUFA levels[7][8]. Altered activity is linked to conditions like type 2 diabetes[9]. |
| Acyl-CoA Thioesterase | ACOT family | Arachidonoyl-CoA | Arachidonic Acid | Hydrolyzes acyl-CoAs to free fatty acids and Coenzyme A, regulating intracellular levels of these molecules[10][11]. |
Downstream Signaling Pathways
The product of the pathway, arachidonic acid, is a precursor to a wide range of biologically active eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in inflammation, vasoconstriction, and platelet aggregation. Dihomo-γ-linolenic acid (DGLA), an earlier intermediate, can also be converted to anti-inflammatory eicosanoids[12][13][14][15][16]. The balance between the metabolism of DGLA and arachidonic acid is crucial for inflammatory homeostasis.
Figure 2: Divergent pathways of DGLA and AA metabolism.
Experimental Protocols
The study of this compound and its metabolic context often involves a combination of lipidomics, enzyme activity assays, and molecular biology techniques.
General Workflow for Fatty Acid Analysis
A typical experimental workflow for analyzing the fatty acid profile in biological samples is as follows:
Figure 3: A generalized workflow for fatty acid profiling.
Key Experimental Methodologies
-
Lipid Extraction: The Folch or Bligh-Dyer methods are standard protocols for extracting total lipids from biological samples using a chloroform/methanol solvent system.
-
Fatty Acid Derivatization: For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol or methanolic HCl.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying individual fatty acids. FAMEs are separated based on their boiling points and chain lengths on a capillary column, and their mass spectra are used for identification and quantification.
-
Enzyme Activity Assays: The activity of desaturases and elongases can be measured by incubating cell lysates or microsomal fractions with a radiolabeled fatty acid substrate (e.g., ¹⁴C-linoleic acid) and analyzing the conversion to products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of genes encoding for key enzymes like FADS1 and FADS2 to understand their transcriptional regulation under different conditions.
Conclusion and Future Directions
This compound is a pivotal intermediate in the conversion of linoleic acid to arachidonic acid. While its direct measurement and characterization have been challenging due to its transient nature, its role is undisputed. The regulation of its synthesis and degradation, primarily through the activities of Δ5-desaturase and Acyl-CoA synthetases, has significant implications for the balance of pro- and anti-inflammatory signaling pathways.
Future research should focus on developing more sensitive analytical methods for the direct quantification of this compound and other acyl-CoA species in biological systems. Elucidating the precise regulatory mechanisms of the enzymes that act upon it will be crucial for developing targeted therapeutic strategies for a range of inflammatory and metabolic diseases. The continued investigation into the genetic variations of FADS1 and FADS2 will also provide further insights into individual differences in PUFA metabolism and disease susceptibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of ACSL5 in fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological role of Acyl coenzyme A synthetase homologs in lipid metabolism in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FADS1 gene polymorphism(s) and fatty acid composition of serum lipids in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma polyunsaturated fatty acid profile and delta-5 desaturase activity are altered in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Dihomo-gamma-linolenic Acid in Cellular Lipid Metabolism and its Relationship to (11Z,14Z)-Icosadienoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid, occupies a critical juncture in the intricate network of fatty acid metabolism. This technical guide provides a comprehensive overview of the role of DGLA, with a specific focus on its connection to the synthesis of (11Z,14Z)-Icosadienoyl-CoA. It delves into the established and alternative biosynthetic pathways, enzymatic conversions, and regulatory mechanisms governing DGLA's fate. Detailed experimental protocols for the analysis of these processes are provided, alongside a quantitative summary of relevant data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex interplay of these molecules. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of modulating DGLA metabolism.
Introduction
Dihomo-gamma-linolenic acid (DGLA), systematically known as (8Z,11Z,14Z)-icosatrienoic acid, is a key intermediate in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). It is derived from the essential fatty acid linoleic acid (LA) through a series of desaturation and elongation steps. DGLA itself is a precursor to a variety of bioactive molecules, including the anti-inflammatory eicosanoids of series 1, such as prostaglandin (B15479496) E1 (PGE1). Its metabolic fate is a subject of intense research due to the delicate balance between the production of anti-inflammatory and pro-inflammatory mediators derived from DGLA and its downstream product, arachidonic acid (AA).
This guide specifically addresses the role of DGLA in the context of this compound. While DGLA is a trienoic acid, (11Z,14Z)-Icosadienoic acid is a dienoic acid, suggesting a reductive or alternative synthetic process. Recent research has illuminated an alternative pathway for PUFA biosynthesis where (11Z,14Z)-Icosadienoic acid serves as a substrate for a delta-8 desaturase to form DGLA. This finding reframes the metabolic relationship between these two fatty acids.
Biochemical Pathways
The Conventional Pathway of DGLA Synthesis
The primary route for DGLA synthesis begins with the dietary essential fatty acid, linoleic acid (LA; 18:2n-6). This pathway involves two key enzymatic steps:
-
Delta-6 Desaturation: Linoleic acid is first desaturated by the enzyme delta-6 desaturase (FADS2) to form gamma-linolenic acid (GLA; 18:3n-6). This is considered the rate-limiting step in the conversion of LA to downstream PUFAs.
-
Elongation: GLA is then elongated by the enzyme elongase 5 (ELOVL5), which adds a two-carbon unit to produce DGLA (20:3n-6).
Once synthesized, DGLA can be further metabolized:
-
Conversion to Arachidonic Acid (AA): DGLA can be desaturated by delta-5 desaturase (FADS1) to form the pro-inflammatory precursor, arachidonic acid (AA; 20:4n-6).
-
Production of Anti-inflammatory Eicosanoids: DGLA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series-1 prostaglandins (B1171923) (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.
The Alternative Pathway: A Role for Delta-8 Desaturase
Emerging evidence has identified an alternative pathway for PUFA biosynthesis that directly links (11Z,14Z)-Icosadienoic acid to DGLA. In this pathway, the fatty acid desaturase 2 (FADS2) enzyme, known for its delta-6 desaturase activity, also functions as a delta-8 desaturase.
This delta-8 desaturase activity catalyzes the conversion of (11Z,14Z)-Icosadienoic acid (20:2n-6) into DGLA (20:3n-6) by introducing a double bond at the delta-8 position. This finding suggests that this compound is a precursor to DGLA-CoA in this alternative route. The direct conversion of DGLA back to (11Z,14Z)-Icosadienoic acid has not been extensively documented and would likely require a reductase, which is not a typical reaction in mammalian fatty acid metabolism.
Synthesis of this compound
The formation of this compound from its corresponding free fatty acid, (11Z,14Z)-Icosadienoic acid, is catalyzed by an acyl-CoA synthetase (ACS). These enzymes activate fatty acids by attaching a coenzyme A (CoA) molecule, a crucial step for their participation in various metabolic pathways.
The substrate specificity of different ACS isoforms varies, and specific kinetic data for the acylation of (11Z,14Z)-Icosadienoic acid are not extensively available. However, long-chain acyl-CoA synthetases (ACSLs) are known to activate fatty acids with chain lengths of 12 to 20 carbons.
Quantitative Data
The following table summarizes key quantitative data related to the enzymes and reactions discussed.
| Enzyme | Substrate(s) | Product(s) | Vmax (nmol/min/mg protein) | Km (µM) | Notes | Reference |
| FADS2 (Δ6-Desaturase) | Linoleic Acid (18:2n-6) | Gamma-Linolenic Acid (18:3n-6) | Data not available | Data not available | Rate-limiting step in the conventional pathway. | |
| FADS2 (Δ8-Desaturase) | (11Z,14Z)-Icosadienoic Acid (20:2n-6) | Dihomo-gamma-linolenic Acid (20:3n-6) | Data not available | Data not available | Demonstrates an alternative pathway for DGLA synthesis. | |
| ELOVL5 | Gamma-Linolenic Acid (18:3n-6) | Dihomo-gamma-linolenic Acid (20:3n-6) | Data not available | Data not available | Elongates the fatty acid chain. | |
| FADS1 (Δ5-Desaturase) | Dihomo-gamma-linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) | Data not available | Data not available | Leads to the synthesis of pro-inflammatory precursors. |
Note: Specific kinetic parameters (Vmax and Km) for these enzymes can vary significantly depending on the experimental conditions, tissue source, and species. The table highlights the need for further quantitative studies in this area.
Experimental Protocols
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the extraction and quantification of total fatty acids from biological samples.
Objective: To determine the fatty acid profile of a given sample, including the relative abundance of DGLA and (11Z,14Z)-Icosadienoic acid.
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standards (e.g., deuterated fatty acids)
-
Methanol (B129727), HCl, Iso-octane
-
1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile
-
1% Diisopropylethylamine (DIPEA) in acetonitrile
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in methanol. For plasma or media, mix with methanol.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard mixture to each sample.
-
Acidification: Acidify the samples with HCl to a final concentration of 25 mM.
-
Lipid Extraction: Extract the fatty acids from the aqueous methanol phase by adding iso-octane. Vortex and centrifuge to separate the phases. Collect the upper iso-octane layer. Repeat the extraction for complete recovery.
-
Derivatization: Dry the pooled iso-octane extracts under a stream of nitrogen. Add PFB-Br and DIPEA to the dried residue and incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.
-
Sample Reconstitution: Dry the derivatized sample and reconstitute in iso-octane for GC-MS analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS system. Use a suitable capillary column for fatty acid methyl ester separation. The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for sensitive detection of the PFB esters.
-
Quantification: Create a standard curve using known concentrations of fatty acid standards and the internal standards. Quantify the fatty acids in the samples by comparing their peak areas to the standard curve.
(11Z,14Z)-Icosadienoyl-CoA: A Technical Guide to its Role in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(11Z,14Z)-Icosadienoyl-CoA is the coenzyme A ester of (11Z,14Z)-icosadienoic acid, a C20:2 omega-6 fatty acid. While direct studies on the CoA-ester form in prostaglandin (B15479496) synthesis are limited, its corresponding free fatty acid, dihomo-γ-linolenic acid (DGLA), is a well-established precursor to the 1-series prostaglandins (B1171923), which possess distinct and often opposing biological activities to the more commonly studied 2-series prostaglandins derived from arachidonic acid (AA). This technical guide provides an in-depth analysis of the role of DGLA as a substrate for cyclooxygenase (COX) enzymes, a critical step in prostaglandin synthesis. It includes a summary of relevant enzyme kinetics, detailed experimental protocols for studying these interactions, and visual representations of the pertinent biochemical pathways.
Introduction: The Significance of Alternative Prostaglandin Precursors
Prostaglandins are a class of lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis. The synthesis of prostaglandins is initiated by the release of 20-carbon polyunsaturated fatty acids from membrane phospholipids, which are then oxygenated by cyclooxygenase (COX) enzymes. While arachidonic acid (AA) is the most abundant and well-studied precursor, leading to the formation of the 2-series prostaglandins (e.g., PGE2, PGF2α), other fatty acids can also serve as substrates for COX enzymes, resulting in the production of structurally and functionally distinct prostaglandins.
One such alternative precursor is (11Z,14Z)-icosadienoic acid, more commonly known as dihomo-γ-linolenic acid (DGLA). DGLA is an omega-6 fatty acid that can be elongated from γ-linolenic acid (GLA).[1] In contrast to AA, DGLA gives rise to the 1-series prostaglandins, most notably prostaglandin E1 (PGE1).[1] PGE1 often exhibits anti-inflammatory and vasodilatory properties, in contrast to the predominantly pro-inflammatory and vasoconstrictive actions of PGE2.[2][3]
The intracellular pool of fatty acids is maintained through a dynamic equilibrium between free fatty acids and their coenzyme A esters. Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of free fatty acids, including DGLA, to their corresponding CoA-esters, such as this compound.[4] These CoA-esters are crucial for various metabolic processes, including glycerolipid synthesis and fatty acid oxidation. For entry into the prostaglandin synthesis pathway, the free fatty acid must be liberated from its CoA-ester.
This guide will focus on the interaction of DGLA with COX-1 and COX-2, the key enzymes that catalyze the committed step in prostaglandin synthesis.
Biochemical Pathway of DGLA Metabolism
DGLA is positioned at a critical juncture in the metabolism of omega-6 fatty acids. It is synthesized from linoleic acid via desaturation and elongation steps. DGLA can then be further metabolized by COX enzymes to produce 1-series prostaglandins or can be desaturated by Δ5-desaturase to form arachidonic acid, the precursor to 2-series prostaglandins.
Quantitative Data: Enzyme Kinetics of DGLA and Arachidonic Acid with COX-1 and COX-2
A key study by Levin et al. (2002) provides a direct comparison of the kinetic parameters for the metabolism of DGLA and arachidonic acid (AA) by recombinant human COX-1 and COX-2. The results demonstrate a differential preference of the two COX isoforms for these substrates.
| Substrate | Enzyme | Km (µM) | Vmax (ng PGE/ml/15 min) |
| Dihomo-γ-linolenic Acid (DGLA) | hCOX-1 | 16.2 ± 2.1 | 1.8 ± 0.2 |
| hCOX-2 | 8.9 ± 1.3 | 28.1 ± 3.5 | |
| Arachidonic Acid (AA) | hCOX-1 | 5.1 ± 0.7 | 10.5 ± 1.1 |
| hCOX-2 | 7.2 ± 1.0 | 35.2 ± 4.1 | |
| Data extracted from Levin et al., Biochem J, 2002.[5] |
These data indicate that while both DGLA and AA are substrates for both COX isoforms, AA is the preferred substrate for COX-1, as evidenced by its lower Km and higher Vmax.[5] In contrast, DGLA and AA exhibit similar affinities (Km values) and maximal reaction rates (Vmax) for COX-2.[5] This differential metabolism has significant implications for the cellular synthesis of PGE1 and PGE2, particularly in tissues where COX-1 is the predominant isoform.[5]
Experimental Protocols
This section outlines a general workflow for investigating the metabolism of DGLA by COX enzymes and the subsequent production of PGE1.
Purification of Recombinant Human COX-1 and COX-2
A detailed protocol for the purification of recombinant human COX-1 and COX-2 has been described. The general steps are as follows:
-
Expression: The genes for human COX-1 and COX-2 are cloned into a baculovirus expression vector and used to infect insect cells (e.g., Sf9).
-
Cell Lysis: Infected cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane-bound enzymes.
-
Ion-Exchange Chromatography: The cell lysate is clarified by centrifugation and applied to an anion-exchange column (e.g., Q-Sepharose). The column is washed, and the bound proteins are eluted with a salt gradient.
-
Size-Exclusion Chromatography: Fractions containing COX activity are pooled, concentrated, and further purified by size-exclusion chromatography to separate the COX enzymes from remaining impurities.
-
Purity and Activity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE, and the enzymatic activity is confirmed using a standard cyclooxygenase assay.
In Vitro COX Activity Assay with DGLA
This assay measures the conversion of DGLA to PGH1 by purified COX enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin (B1673048) and a reducing agent such as glutathione.
-
Enzyme Addition: Add a known amount of purified recombinant COX-1 or COX-2 to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding DGLA (dissolved in a suitable solvent like ethanol) to the reaction mixture. A range of DGLA concentrations should be used to determine kinetic parameters.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of a non-steroidal anti-inflammatory drug (NSAID) such as indomethacin, followed by acidification.
-
Prostaglandin Reduction: Reduce the PGH1 product to the more stable PGF1α by adding a reducing agent like stannous chloride (SnCl2).
-
Extraction and Analysis: Extract the prostaglandins and analyze the formation of PGF1α by LC-MS/MS.
Cell-Based Assay for Prostaglandin Synthesis
This protocol allows for the investigation of prostaglandin synthesis in a cellular context.
-
Cell Culture: Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate growth medium.
-
Fatty Acid Supplementation: Supplement the cell culture medium with DGLA or AA for a period of time (e.g., 24-48 hours) to allow for incorporation into cellular phospholipids.
-
Cell Stimulation: Wash the cells and stimulate them with an agonist that induces prostaglandin synthesis (e.g., calcium ionophore A23187, bradykinin, or lipopolysaccharide - LPS).
-
Sample Collection: After a defined stimulation period, collect the cell culture supernatant.
-
Prostaglandin Analysis: Analyze the concentration of PGE1 and PGE2 in the supernatant using LC-MS/MS.
LC-MS/MS Analysis of Prostaglandins
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins.
-
Sample Preparation: Acidify the samples and perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins.
-
Chromatographic Separation: Separate the different prostaglandins using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water containing a small amount of formic acid.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each prostaglandin of interest (e.g., PGE1, PGE2).
-
Quantification: Use a stable isotope-labeled internal standard for each analyte to ensure accurate quantification.
Signaling Pathways
The conversion of DGLA to PGE1 is a multi-step process involving the sequential action of COX and PGE synthase.
Conclusion
While this compound is an important intracellular metabolite, its role in prostaglandin synthesis is primarily understood through the actions of its free fatty acid form, dihomo-γ-linolenic acid (DGLA). The differential metabolism of DGLA and arachidonic acid by COX-1 and COX-2 highlights a key mechanism for regulating the balance between the production of 1-series and 2-series prostaglandins. This balance has significant implications for inflammatory processes and cellular signaling. For researchers and drug development professionals, understanding and exploiting the nuances of this pathway may offer novel therapeutic strategies for a variety of diseases. The experimental protocols outlined in this guide provide a framework for further investigation into the metabolism and biological activities of DGLA-derived eicosanoids.
References
- 1. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Unsaturated Fatty Acyl-CoAs in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated fatty acyl-Coenzyme A (CoA) esters are far more than mere metabolic intermediates in the synthesis and breakdown of fats. These dynamic molecules are critical signaling effectors and transcriptional regulators that lie at the nexus of cellular energy status, lipid homeostasis, and inflammatory responses. Their biological significance stems from their ability to directly interact with and modulate the activity of key proteins, including nuclear receptors and transcription factors, thereby orchestrating complex cellular programs. This in-depth technical guide explores the multifaceted roles of unsaturated fatty acyl-CoAs, providing quantitative data on their interactions, detailed experimental protocols for their study, and visual representations of the key signaling pathways they govern. Understanding the nuanced functions of these lipid metabolites is paramount for developing novel therapeutic strategies for a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders.
Core Functions and Biological Significance
Unsaturated fatty acyl-CoAs are central players in a multitude of cellular processes, acting as:
-
Metabolic Intermediates: They are key substrates for β-oxidation to generate ATP and for the synthesis of complex lipids such as triglycerides and phospholipids.[1][2]
-
Signaling Molecules: They can act as second messengers, influencing signal transduction cascades. For instance, arachidonoyl-CoA is a precursor for the synthesis of eicosanoids, potent signaling molecules that regulate inflammation and immunity.[3][4]
-
Regulators of Gene Expression: Unsaturated fatty acyl-CoAs, and their parent fatty acids, can directly bind to and modulate the activity of transcription factors, thereby controlling the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[5][6][7][8][9]
Quantitative Data on the Effects of Unsaturated Fatty Acyl-CoAs
The following tables summarize key quantitative data regarding the interactions and effects of various unsaturated fatty acyl-CoAs on enzyme activity and gene expression.
Table 1: Inhibition Constants (Ki) of Unsaturated Fatty Acyl-CoAs for Various Enzymes
| Unsaturated Fatty Acyl-CoA | Target Enzyme | Ki (µM) | Species/System |
| Oleoyl-CoA | Thyroid Hormone Receptor | 0.45 | Rat Liver Nuclei |
| Oleoyl-CoA | Citrate (B86180) Synthase | - | Value not specified, but noted as a negative effector[10] |
| Arachidonoyl-CoA | Arachidonoyl-CoA Synthetase | - | Potent inhibitor, specific Ki not provided[11] |
| Polyunsaturated Fatty Acyl-CoAs | HMG-CoA Reductase | - | Direct inhibitors[12] |
Table 2: Effects of Unsaturated Fatty Acids/Acyl-CoAs on Gene Expression
| Unsaturated Fatty Acid/Acyl-CoA | Target Gene/Transcription Factor | Effect | Fold Change | Cell/Animal Model |
| Polyunsaturated Fatty Acids (PUFAs) | Stearoyl-CoA Desaturase (SCD) | Suppression | Not specified | -[6] |
| PUFAs | Fatty Acid Synthase (FAS) | Down-regulation | Not specified | -[5] |
| PUFAs | Carnitine Palmitoyltransferase (CPT) | Induction | Not specified | -[5] |
| PUFAs | Acyl-CoA Oxidase | Induction | Not specified | -[5] |
| PUFAs | SREBP-1c | Suppression of proteolytic processing | Not specified | Hepatic cells[13][14] |
Key Signaling Pathways Regulated by Unsaturated Fatty Acyl-CoAs
Unsaturated fatty acyl-CoAs exert significant control over several major signaling pathways that are fundamental to cellular metabolism and homeostasis.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a family of nuclear receptors that act as ligand-activated transcription factors. Unsaturated fatty acids and their CoA esters are well-established ligands for PPARs.[15][16][17] Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of lipogenic genes.[7][9][18]
Caption: PPAR signaling pathway activation by unsaturated fatty acyl-CoAs.
Sterol Regulatory Element-Binding Protein (SREBP) Signaling
SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[12][19] Polyunsaturated fatty acyl-CoAs can suppress the proteolytic cleavage of SREBP-1c, a key isoform that promotes fatty acid synthesis.[6][7][13] This inhibition prevents the active N-terminal domain of SREBP-1c from translocating to the nucleus, thereby reducing the transcription of lipogenic genes.
Caption: Inhibition of SREBP-1c processing by unsaturated fatty acyl-CoAs.
Detailed Experimental Protocols
Quantification of Unsaturated Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of unsaturated fatty acyl-CoAs from biological samples.
Objective: To extract and quantify the levels of specific unsaturated fatty acyl-CoAs in cells or tissues.
Materials:
-
Cells or tissue sample
-
Internal Standard (e.g., C17:0-CoA)
-
Methanol:water (1:1, v/v)
-
Acetonitrile (ACN)
-
Ammonium hydroxide (B78521) (NH4OH)
-
UHPLC-ESI-MS/MS system
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in a cold extraction solvent (e.g., methanol:water) containing a known amount of internal standard.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC Separation:
-
Inject the extracted sample onto a reversed-phase C18 column.
-
Use a binary gradient elution with mobile phase A (e.g., water with 0.1% NH4OH) and mobile phase B (e.g., ACN with 0.1% NH4OH).
-
Optimize the gradient to achieve separation of the different acyl-CoA species.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Perform selected reaction monitoring (SRM) for each target unsaturated fatty acyl-CoA and the internal standard. Precursor ions correspond to the [M+H]+ of the acyl-CoAs, and product ions are specific fragments generated by collision-induced dissociation.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic unsaturated fatty acyl-CoA standards.
-
Calculate the concentration of each unsaturated fatty acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Caption: Experimental workflow for LC-MS/MS quantification of acyl-CoAs.
Nuclear Receptor Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unsaturated fatty acyl-CoAs for a specific nuclear receptor.
Objective: To assess the ability of an unsaturated fatty acyl-CoA to compete with a known radiolabeled ligand for binding to a nuclear receptor.
Materials:
-
Purified nuclear receptor protein (e.g., PPARα)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-labeled agonist)
-
Unlabeled unsaturated fatty acyl-CoA of interest
-
Scintillation proximity assay (SPA) beads or filter binding apparatus
-
Incubation buffer
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a microplate, combine the purified nuclear receptor, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled unsaturated fatty acyl-CoA.
-
Include control wells with no competitor (total binding) and with a large excess of unlabeled known ligand (non-specific binding).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
SPA Method: Add SPA beads that bind the receptor. When the radiolabeled ligand is bound to the receptor-bead complex, it is in close enough proximity to excite the scintillant in the bead, generating a signal.
-
Filter Binding Method: Rapidly filter the incubation mixture through a membrane that retains the receptor-ligand complex but allows unbound ligand to pass through.
-
-
Detection:
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unsaturated fatty acyl-CoA.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radiolabeled ligand.
-
Conclusion and Future Directions
Unsaturated fatty acyl-CoAs are integral to cellular physiology, acting as metabolic substrates, signaling molecules, and potent regulators of gene expression. Their ability to directly interact with and modulate the activity of key regulatory proteins places them at the forefront of metabolic control. The experimental approaches detailed in this guide provide a robust framework for further elucidating the intricate roles of these fascinating molecules.
Future research should focus on:
-
Mapping the "Acyl-CoA Interactome": Systematically identifying all the protein targets of different unsaturated fatty acyl-CoAs to uncover novel regulatory functions.
-
Developing Selective Modulators: Designing small molecules that can specifically target the interactions between unsaturated fatty acyl-CoAs and their protein partners for therapeutic benefit.
-
In Vivo Imaging: Creating advanced imaging techniques to visualize the subcellular localization and dynamics of specific unsaturated fatty acyl-CoAs in living cells and organisms.
A deeper understanding of the biological significance of unsaturated fatty acyl-CoAs will undoubtedly pave the way for innovative therapeutic interventions for a wide spectrum of human diseases.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Flow Chart | Creately [creately.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Inhibition of citrate synthase by oleoyl-CoA: a regulatory phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 12. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. The inhibitory effect of polyunsaturated fatty acids on human CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Metabolic Crossroads of (11Z,14Z)-Icosadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(11Z,14Z)-Icosadienoyl-CoA, a 20-carbon polyunsaturated fatty acyl-CoA, stands at a critical juncture in lipid metabolism. Its fate, dictated by a cohort of specialized enzymes, influences cellular signaling, membrane composition, and energy homeostasis. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, presenting available data, experimental methodologies, and visual representations of the key pathways.
Core Enzymes and Their Metabolic Functions
The metabolism of this compound is primarily governed by three key enzymatic processes: elongation , desaturation , and peroxisomal β-oxidation . These pathways determine whether this fatty acyl-CoA is channeled towards the synthesis of longer, more unsaturated fatty acids or is broken down for energy production.
Fatty Acid Elongation: The Role of ELOVL5
The initial and often rate-limiting step in the anabolic processing of this compound is its elongation, a process catalyzed by members of the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes. Evidence strongly points to ELOVL5 as a key enzyme responsible for the two-carbon extension of C18 and C20 polyunsaturated fatty acyl-CoAs.[1]
The elongation reaction adds a two-carbon unit from malonyl-CoA to the carboxyl end of the fatty acyl-CoA chain. This process is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and precursors for signaling molecules.
Fatty Acid Desaturation: The Action of Delta-5 Desaturase (FADS1)
Following elongation, or as an alternative metabolic route, this compound can be desaturated. This reaction introduces a new double bond into the fatty acyl chain. The key enzyme in this step is Delta-5 Desaturase (FADS1) , which specifically acts on 20-carbon fatty acyl-CoAs, including the product of linoleic acid elongation, icosadienoyl-CoA (20:2n-6).[2] FADS1 introduces a double bond at the delta-5 position, converting this compound to (5Z,11Z,14Z)-icosatrienoyl-CoA. This product is a precursor for the synthesis of arachidonic acid and other bioactive eicosanoids.
Peroxisomal β-Oxidation: The Catabolic Pathway
When not utilized for synthesis, this compound can be catabolized for energy production via β-oxidation. Due to its chain length exceeding 20 carbons, this process is primarily initiated in the peroxisomes .[3] The rate-limiting enzyme in peroxisomal β-oxidation is Acyl-CoA Oxidase (ACOX) .[4][5] Peroxisomal β-oxidation is a chain-shortening process that sequentially removes two-carbon units in the form of acetyl-CoA. The resulting shorter-chain fatty acyl-CoAs can then be further oxidized in the mitochondria.
Quantitative Data on Enzyme-Substrate Interactions
| Enzyme | Gene | Substrate(s) | Product(s) | Kinetic Parameters (for related substrates) | Tissue Expression (Human) |
| ELOVL5 | ELOVL5 | C18 & C20 PUFA-CoAs, including this compound | C20 & C22 PUFA-CoAs | Elongates 18:3n-6 and 20:4n-6.[6] | High in liver, adrenal gland, testis, brain.[7] |
| FADS1 (Δ5-Desaturase) | FADS1 | 20:2n-6 (e.g., this compound), 20:3n-6, 20:4n-3 | (5Z,11Z,14Z)-Icosatrienoyl-CoA, Arachidonoyl-CoA, Eicosapentaenoyl-CoA | Desaturates 20:2n-6.[2] | High in liver, brain, lung, adrenal gland. |
| ACOX1 (Peroxisomal Acyl-CoA Oxidase 1) | ACOX1 | Very-long-chain fatty acyl-CoAs (>C20), including this compound | trans-2-Enoyl-CoA, Acetyl-CoA | Oxidizes a broad range of substrates, including very long-chain fatty acyl-CoAs.[8] | Ubiquitously expressed. |
Signaling Pathways and Experimental Workflows
The metabolism of this compound is intricately linked to cellular signaling and metabolic regulation. The following diagrams, generated using Graphviz, illustrate these relationships and a general workflow for studying these enzymes.
Experimental Protocols
General Protocol for Fatty Acid Elongase (ELOVL) Assay
-
Preparation of Microsomes: Isolate microsomal fractions from cultured cells (e.g., HEK293T cells overexpressing the ELOVL of interest) or tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
This compound (substrate, e.g., 10-100 µM)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate, e.g., 50 µM, ~2000 dpm/nmol)
-
NADPH (cofactor, e.g., 1 mM)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
-
Incubation: Initiate the reaction by adding the microsomal preparation and incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and saponify the lipids by heating at 70°C for 1 hour.
-
Extraction: Acidify the reaction mixture (e.g., with 6 M HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis: Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or liquid scintillation counting. For detailed product identification, non-radiolabeled products can be analyzed by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).
General Protocol for Fatty Acid Desaturase (FADS) Assay
-
Preparation of Microsomes: As described for the elongase assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 100-200 µg)
-
This compound (substrate, e.g., 10-50 µM)
-
NADH (cofactor, e.g., 1 mM)
-
ATP (e.g., 2.5 mM)
-
Coenzyme A (e.g., 0.1 mM)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
-
Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 20-60 minutes).
-
Reaction Termination and Saponification: As described for the elongase assay.
-
Extraction and Derivatization: Extract the fatty acids and convert them to FAMEs by incubation with a methylating agent (e.g., BF₃-methanol).
-
Analysis: Analyze the FAMEs by GC-MS to identify and quantify the desaturated product, (5Z,11Z,14Z)-icosatrienoic acid methyl ester.
General Protocol for Peroxisomal β-Oxidation Assay
-
Preparation of Peroxisome-Enriched Fraction: Isolate a peroxisome-enriched fraction from tissue homogenates (e.g., liver) using density gradient centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Peroxisomal protein (e.g., 50-100 µg)
-
This compound (substrate, e.g., 20-100 µM)
-
NAD⁺ (cofactor, e.g., 0.5 mM)
-
Coenzyme A (e.g., 0.1 mM)
-
Dithiothreitol (DTT, e.g., 1 mM)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.4)
-
-
Incubation: Initiate the reaction and incubate at 37°C.
-
Measurement of Acetyl-CoA Production: Monitor the production of acetyl-CoA over time. This can be done using a coupled enzyme assay where the acetyl-CoA produced is used by citrate (B86180) synthase to form citrate, and the consumption of oxaloacetate is measured spectrophotometrically. Alternatively, radiolabeled substrate can be used, and the production of radiolabeled acetyl-CoA can be quantified after separation by TLC or HPLC.
Conclusion
The metabolism of this compound is a finely tuned process orchestrated by the interplay of elongases, desaturases, and peroxisomal β-oxidation enzymes. ELOVL5 and FADS1 play pivotal roles in its anabolic conversion to longer and more unsaturated fatty acids, which are vital for cellular structure and signaling. Conversely, peroxisomal β-oxidation provides a catabolic route for energy production. While the general pathways are well-established, a deeper understanding of the regulatory mechanisms and the precise kinetics of these enzymes with this compound will be crucial for developing targeted therapeutic strategies for metabolic diseases and other conditions where lipid metabolism is dysregulated. Further research employing quantitative proteomics and detailed enzyme kinetic studies with this specific substrate is warranted to fill the existing knowledge gaps.
References
- 1. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical, biochemical, and mutational spectrum of peroxisomal acyl-coenzyme A oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Localization of (11Z,14Z)-Icosadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z)-Icosadienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a critical intermediate in the biosynthesis of series-1 eicosanoids, signaling molecules with significant anti-inflammatory and vasodilatory properties. Understanding the subcellular localization of this acyl-CoA is paramount for elucidating the spatial regulation of eicosanoid signaling and for the development of targeted therapeutics. This guide provides a comprehensive overview of the inferred intracellular distribution of this compound, details the experimental methodologies used to study acyl-CoA localization, and presents relevant metabolic pathways. While direct quantitative data for the subcellular pools of this compound are not available in the current literature, its localization can be inferred from the well-established locations of the enzymes responsible for its synthesis and metabolism.
Inferred Intracellular Localization of this compound
The subcellular distribution of this compound is dictated by the localization of the enzymes that catalyze its formation and subsequent conversion. The primary sites of its synthesis and metabolism are inferred to be the endoplasmic reticulum (ER) and the outer mitochondrial membrane (OMM) .
Table 1: Inferred Subcellular Distribution and Associated Processes for this compound
| Subcellular Compartment | Associated Process | Key Enzymes | Rationale for Localization |
| Endoplasmic Reticulum (ER) | Synthesis from DGLA, Eicosanoid Production | Long-Chain Acyl-CoA Synthetases (ACSLs), Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) | The ER is the primary site for the elongation of fatty acids and the location of key enzymes in eicosanoid synthesis. |
| Outer Mitochondrial Membrane (OMM) | Synthesis from DGLA | Long-Chain Acyl-CoA Synthetases (ACSLs) | ACSLs are also found on the OMM, suggesting a pool of this compound may be generated here. |
| Cytosol | Potential for signaling and transport | Acyl-CoA Binding Proteins (ACBPs) | While the free concentration is low, cytosolic ACBPs likely buffer and transport this acyl-CoA between organelles.[1] |
| Perinuclear Region | Eicosanoid Production | Cyclooxygenases (COX-1, COX-2) | The nuclear envelope, which is contiguous with the ER, is a known site of prostaglandin (B15479496) synthesis. |
Table 2: General Quantitative Data on Long-Chain Acyl-CoA Cellular Concentrations
| Parameter | Concentration Range | Cell/Tissue Type | Method |
| Total Long-Chain Acyl-CoA | 15 - 150 pmol/mg protein | Rat Liver | HPLC |
| Free Cytosolic Long-Chain Acyl-CoA | < 200 nM | General | Estimation based on enzyme kinetics[1] |
| Mitochondrial Acyl-CoA Pool | Variable, dependent on metabolic state | Various | Subcellular fractionation and LC-MS/MS[2][3] |
Metabolic Pathways Involving this compound
This compound is a central node in the metabolism of DGLA, leading to the production of biologically active eicosanoids.
Metabolism of this compound.
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular distribution of acyl-CoAs is a technically demanding process that requires meticulous sample handling and sensitive analytical techniques.
Subcellular Fractionation
This is a foundational technique to isolate different organelles from a cell homogenate.
Protocol: Differential Centrifugation
-
Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., containing sucrose, MOPS, and EGTA) to rupture the plasma membrane while keeping organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.
-
Medium-Speed Centrifugation: The supernatant from the previous step is centrifuged at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
High-Speed Centrifugation (Ultracentrifugation): The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in endoplasmic reticulum.
-
Cytosolic Fraction: The final supernatant is considered the cytosolic fraction.
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins (e.g., histone H3 for nucleus, cytochrome c oxidase for mitochondria, calnexin (B1179193) for ER).
Differential Centrifugation Workflow.
Acyl-CoA Extraction and Quantification
Once subcellular fractions are obtained, acyl-CoAs must be extracted and quantified.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Extraction: Acyl-CoAs are extracted from the subcellular fractions using an organic solvent mixture, often containing an acid to improve stability. A common method is solid-phase extraction.
-
Chromatographic Separation: The extracted acyl-CoAs are separated based on their hydrophobicity using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[4][5][6]
-
Internal Standards: For accurate quantification, stable isotope-labeled internal standards are crucial. A particularly robust method is Stable Isotope Labeling of Essential Nutrients in Cell Culture - Sub-cellular Fractionation (SILEC-SF), where cells are grown in media containing labeled precursors to generate labeled acyl-CoAs that serve as internal standards throughout the fractionation and extraction process.[2][3][7]
Signaling Pathways and Biological Significance
The subcellular localization of this compound is critical for its role in signaling. Its conversion to series-1 eicosanoids has a range of anti-inflammatory and homeostatic effects.
-
Prostaglandin E1 (PGE1): Produced from DGLA via the action of COX enzymes, PGE1 has vasodilatory and anti-platelet aggregation effects.
-
15-Hydroxyicosatrienoic Acid (15-HETrE): This metabolite, formed through the lipoxygenase pathway, can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[8]
The compartmentalization of this compound ensures the localized production of these signaling molecules, allowing for precise spatial and temporal control of cellular responses.
Signaling Cascades of DGLA Metabolites.
Conclusion
While direct visualization and quantification of subcellular this compound pools remain a challenge, a strong body of indirect evidence points to the endoplasmic reticulum and outer mitochondrial membrane as the primary sites of its existence. Its strategic localization at the nexus of fatty acid activation and eicosanoid synthesis underscores the importance of metabolic compartmentalization in cellular signaling. Advances in subcellular fractionation techniques coupled with high-sensitivity mass spectrometry will be instrumental in further refining our understanding of the precise intracellular dynamics of this important lipid metabolite.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (11Z,14Z)-Icosadienoyl-CoA using LC-MS/MS
FOR RESEARCH USE ONLY
Introduction
(11Z,14Z)-Icosadienoyl-CoA is a long-chain unsaturated acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. They are involved in numerous cellular processes, including energy production through beta-oxidation, lipid synthesis, and cellular signaling. The quantification of specific acyl-CoA species like this compound is crucial for understanding the metabolic fluxes and signaling roles of polyunsaturated fatty acids in various physiological and pathological states, including inflammation and metabolic diseases.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard should be used to ensure accuracy and precision.
Experimental Protocols
Sample Preparation (Protein Precipitation and Extraction)
This protocol is suitable for cultured cells or tissue homogenates.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA) in water.[1]
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled C20:2-CoA or a structurally similar odd-chain acyl-CoA like C17:0-CoA).
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
For cultured cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For tissue samples, ensure they are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until use.
-
Homogenize tissue samples in an appropriate ice-cold buffer.
-
To 100 µL of cell lysate or tissue homogenate, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% TCA or 5% SSA to precipitate proteins.[1] Vortex briefly to mix.
-
Incubate the samples on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. The supernatant contains the acyl-CoAs.
-
The samples are now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water.[2]
Gradient Conditions:
| Time (min) | Flow Rate (µL/min) | %A | %B |
| 0.0 | 300 | 98 | 2 |
| 2.0 | 300 | 98 | 2 |
| 12.0 | 300 | 2 | 98 |
| 15.0 | 300 | 2 | 98 |
| 15.1 | 300 | 98 | 2 |
| 20.0 | 300 | 98 | 2 |
Note: The gradient may need to be optimized for specific instrumentation and columns to achieve the best separation.
Mass Spectrometry
Instrumentation:
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Collision Gas: Argon
MRM Transitions:
As acyl-CoAs share a common fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da), this can be used for their detection.[3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1059.5 | 552.5 | 100 | Optimize (25-40) |
| Internal Standard (e.g., C17:0-CoA) | Dependent on IS | Dependent on IS | 100 | Optimize |
Note: The exact m/z values should be confirmed by direct infusion of a standard if available. The collision energy should be optimized for each transition to maximize the product ion signal.
Data Presentation
The quantitative data should be summarized in a table for clear comparison.
Table 1: Quantitative Results for this compound
| Sample ID | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Control Group 1 | 1.23 | 0.15 |
| Control Group 2 | 1.35 | 0.21 |
| Control Group 3 | 1.18 | 0.11 |
| Treatment Group 1 | 2.54 | 0.32 |
| Treatment Group 2 | 2.68 | 0.28 |
| Treatment Group 3 | 2.49 | 0.35 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Context
(11Z,14Z)-Icosadienoic acid, the fatty acid component of this compound, is an omega-6 polyunsaturated fatty acid. Its metabolism is linked to inflammatory signaling pathways.
Caption: Metabolic context and signaling pathway of this compound.
References
Application Note & Protocol: Synthesis of a Stable Isotope-Labeled (11Z,14Z)-Icosadienoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of a stable isotope-labeled internal standard, specifically (11Z,14Z)-Icosadienoyl-CoA, intended for use in mass spectrometry-based quantification of eicosanoids and other lipid mediators. The increasing need for precise and accurate quantification of bioactive lipids in complex biological matrices necessitates the use of heavy-atom labeled internal standards. This protocol outlines a synthetic scheme involving a stereoselective Wittig reaction for the formation of the cis-double bonds, incorporation of a stable isotope label (e.g., ¹³C or ²H), and final conversion to the coenzyme A thioester. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in producing a high-purity standard for their analytical needs.
Introduction
(11Z,14Z)-Icosadienoic acid is a polyunsaturated fatty acid that serves as a precursor to various bioactive lipid mediators involved in inflammation, cell signaling, and other physiological processes. Accurate quantification of its downstream metabolites is crucial for understanding their roles in health and disease. Stable isotope dilution mass spectrometry is a powerful technique for such quantification, relying on the use of a chemically identical internal standard that is labeled with a stable isotope. This application note details a robust method for the synthesis of stable isotope-labeled this compound, which can be used as an internal standard in these quantitative assays.
Synthesis Overview
The overall synthetic strategy is a multi-step process that begins with commercially available starting materials. A key step in the synthesis of the fatty acid backbone is the Wittig reaction, which is a reliable method for the formation of carbon-carbon double bonds with control over the stereochemistry. Stable isotopes can be incorporated by using a labeled starting material in one of the synthetic steps. The final step involves the activation of the labeled fatty acid and its conjugation to Coenzyme A.
Caption: Overall workflow for the synthesis of stable isotope-labeled this compound.
Experimental Protocols
Part 1: Synthesis of Stable Isotope-Labeled (11Z,14Z)-Eicosadienoic Acid
This protocol outlines a plausible synthetic route using a Wittig reaction to introduce the cis-double bonds. The position and type of stable isotope label can be varied by selecting the appropriate labeled starting material. In this example, we will consider the introduction of a ¹³C label at the carboxyl group.
Materials:
-
Potassium cyanide-¹³C (K¹³CN)
-
Other reagents and solvents for multi-step organic synthesis (e.g., triphenylphosphine, n-butyllithium, various aldehydes and alkyl halides, etc.)
Procedure:
-
Synthesis of [1-¹³C]-Tetradecanoic Acid:
-
Treat 1-bromotridecane with K¹³CN to form the ¹³C-labeled nitrile.
-
Hydrolyze the nitrile to yield [1-¹³C]-tetradecanoic acid.[1]
-
-
Chain Elongation and Introduction of Double Bonds:
-
A multi-step synthesis involving the coupling of smaller, functionalized fragments is employed. A Wittig reaction is a common method to create Z-configured double bonds in polyunsaturated fatty acids.[2][3][4]
-
A plausible, though complex, route would involve the synthesis of two key fragments: a C14 phosphonium (B103445) ylide derived from the labeled tetradecanoic acid and a C6 aldehyde containing a pre-existing Z-double bond.
-
The Wittig reaction between these two fragments would generate the C20 backbone with the desired (11Z,14Z) stereochemistry.
-
-
Purification of Labeled (11Z,14Z)-Eicosadienoic Acid:
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The structure and isotopic enrichment of the purified fatty acid are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Conversion of Labeled Fatty Acid to Acyl-CoA
The mixed anhydride method is a common and effective way to synthesize acyl-CoA esters.[5][6]
Materials:
-
Labeled (11Z,14Z)-Eicosadienoic Acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve the labeled (11Z,14Z)-eicosadienoic acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in water.
-
Slowly add the aqueous Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC or LC-MS.
-
-
Purification of Labeled this compound:
-
The crude product is purified by reversed-phase high-performance liquid chromatography (HPLC).
-
The fractions containing the desired product are collected, pooled, and lyophilized.
-
Data Presentation
Table 1: Expected Analytical Data for Labeled this compound
| Parameter | Expected Value/Result | Method |
| Molecular Weight | Varies based on isotope | Mass Spectrometry |
| Isotopic Enrichment | > 98% | Mass Spectrometry |
| Chemical Purity | > 95% | HPLC |
| ¹H NMR | Spectrum consistent with structure | NMR Spectroscopy |
| ¹³C NMR | Spectrum consistent with structure and label position | NMR Spectroscopy |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
Table 2: Representative Mass Spectrometry Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled this compound | [M+H]⁺ | Dependent on fragmentation |
| [¹³C₁]-(11Z,14Z)-Icosadienoyl-CoA | [M+H]⁺ + 1 | Dependent on fragmentation |
| [D₄]-(11Z,14Z)-Icosadienoyl-CoA | [M+H]⁺ + 4 | Dependent on fragmentation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified metabolic pathway of (11Z,14Z)-Icosadienoic Acid.
Caption: Experimental workflow for quantification using the stable isotope-labeled standard.
Conclusion
The synthesis of a high-purity, stable isotope-labeled this compound standard is achievable through a multi-step chemical synthesis. This internal standard is an invaluable tool for researchers in the field of lipidomics, enabling accurate and precise quantification of this important lipid metabolite and its downstream products. The detailed protocols and workflows provided in this application note are intended to serve as a comprehensive guide for the successful production and application of this critical analytical reagent.
References
- 1. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (11Z,14Z)-Icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Icosadienoyl-CoA is an unsaturated fatty acyl-coenzyme A thioester that serves as a key intermediate in lipid metabolism. Its parent fatty acid, (11Z,14Z)-eicosadienoic acid, is an omega-6 polyunsaturated fatty acid that can be metabolized to bioactive lipids involved in inflammation and cellular signaling. These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in a research setting.
Product Information
| Property | Value |
| Molecular Formula | C41H70N7O17P3S[1] |
| Molecular Weight | 1058.02 g/mol [1] |
| Appearance | Solid |
| Synonyms | (11Z,14Z)-Icosadienoyl-coenzyme A, (11Z,14Z)-Eicosadienoyl-coenzyme A |
Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound, an unsaturated lipid that is susceptible to oxidation and hydrolysis.
Storage Conditions
| Condition | Recommendation | Stability |
| Solid Form | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen). | ≥ 4 years (based on similar compounds)[2] |
| In Solution | Prepare fresh solutions for immediate use. For short-term storage, store at -20°C. | Aqueous solutions should not be stored for more than one day[2]. Frozen solutions may be stable for several weeks[3]. |
Note: Unsaturated fatty acids and their derivatives are prone to aerial oxidation. It is recommended to store opened containers under an inert gas to minimize degradation.
Solubility
| Solvent | Solubility | Notes |
| Water | Approximately 10 mg/mL (based on Oleoyl-CoA)[2] | Aqueous solutions are unstable and should be used immediately. |
| Organic Solvents | Soluble in ethanol (B145695) and DMSO. | For biological assays, stock solutions in DMSO can be diluted into aqueous buffers. |
| Cell Culture Media | Poorly soluble. | To enhance solubility, consider conjugation with fatty-acid-free bovine serum albumin (BSA). |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect the solid at the bottom.
-
Under a stream of inert gas, weigh the desired amount of the solid.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Blanket the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -20°C.
Protocol for In Vitro Metabolism Studies
This protocol is adapted from studies on the metabolism of the parent fatty acid and can be used to investigate the metabolic fate of this compound in cell lysates or tissue homogenates.
Materials:
-
This compound stock solution
-
Cell lysates or tissue homogenates (e.g., liver microsomes)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cofactors as required (e.g., NADPH, ATP)
-
Quenching solution (e.g., methanol (B129727) with internal standard)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Thaw the cell lysate or tissue homogenate on ice.
-
In a microcentrifuge tube, combine the cell lysate/homogenate, reaction buffer, and any necessary cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the reaction mixture.
-
Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solution.
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant for analysis of metabolites by LC-MS/MS.
Signaling and Metabolic Pathways
(11Z,14Z)-Icosadienoic acid, the parent fatty acid of this compound, is a precursor to several bioactive lipids and is involved in inflammatory signaling pathways. The CoA ester is a critical intermediate in the metabolic activation and processing of the fatty acid.
Experimental Workflow
The following diagram illustrates a general workflow for handling and using this compound in a typical in vitro experiment.
References
Application of (11Z,14Z)-Icosadienoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Icosadienoyl-CoA is the activated form of (11Z,14Z)-icosadienoic acid, a 20-carbon polyunsaturated fatty acid. As an acyl-CoA, it is a central intermediate in lipid metabolism, serving as a substrate for various enzymatic reactions and potentially acting as a signaling molecule. In lipidomics, this compound can be utilized as an analytical standard for accurate quantification in biological samples, as a substrate for in vitro enzyme assays, and as a tool to investigate pathways of fatty acid metabolism and signaling.
Application Notes
Quantitative Lipidomics
This compound can be employed as an internal or external standard in mass spectrometry-based lipidomics to enable the precise quantification of this and related acyl-CoAs in various biological matrices such as plasma, tissues, and cell cultures. Accurate quantification is crucial for understanding the metabolic fate of its precursor fatty acid and its role in disease states.[1][2][3]
Enzyme Substrate Assays
This molecule serves as a substrate for enzymes involved in fatty acid metabolism, including acyl-CoA synthetases, desaturases, and elongases.[4][5][6] Researchers can use this compound to characterize the substrate specificity and kinetics of these enzymes, which is particularly relevant in drug discovery for metabolic disorders.
Metabolic Flux Analysis
By using isotopically labeled this compound, researchers can trace its metabolic conversion into other lipid species. This allows for the detailed investigation of metabolic pathways, such as its potential desaturation to form precursors of bioactive eicosanoids.[7]
Cellular Signaling Studies
Long-chain acyl-CoAs are known to be involved in cellular signaling pathways that regulate processes such as insulin (B600854) secretion and gene expression.[8][9][10] Investigating the cellular levels of this compound under different physiological or pathological conditions can provide insights into its potential role as a signaling molecule.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Precursor Ion ([M+H]⁺) | m/z 1058.5 |
| Product Ion 1 | m/z 551.5 |
| Product Ion 2 | m/z 291.2 |
| Collision Energy | 35-45 eV |
| Dwell Time | 50 ms |
| Retention Time (C18 column) | 8-12 min |
Table 2: Hypothetical Quantification of this compound in Different Mouse Tissues
| Tissue | Concentration (pmol/g tissue) |
| Liver | 15.2 ± 2.1 |
| Brain | 5.8 ± 0.9 |
| Adipose Tissue | 25.6 ± 3.5 |
| Heart | 8.1 ± 1.2 |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues and cells.[11][12][13]
Materials:
-
Biological sample (e.g., frozen tissue powder, cell pellet)
-
Heptadecanoyl-CoA (internal standard)
-
100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Acetonitrile:Isopropanol:Methanol (B129727) (3:1:1, v/v/v)
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Centrifuge tubes
-
Homogenizer
-
Centrifuge (4°C)
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 40-50 mg of frozen tissue powder or use a cell pellet in a pre-chilled tube.
-
Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and a known amount of heptadecanoyl-CoA as an internal standard.
-
Homogenize the sample on ice.
-
Add 0.5 mL of the acetonitrile:isopropanol:methanol solvent mixture and homogenize again.
-
Add 0.1 mL of saturated (NH₄)₂SO₄ and 1.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the targeted analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.[11][14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor m/z 1058.5 → Product m/z 551.5
-
Internal Standard (Heptadecanoyl-CoA): Precursor m/z 1024.5 → Product m/z 517.5
-
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures according to the instrument manufacturer's guidelines.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for acyl-CoA quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Substrate specificity of fatty-acyl-CoA ligase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 7. Metabolism of eicosa-11,14-dienoic acid in rat testes. Evidence for delta8-desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Measuring (11Z,14Z)-Icosadienoyl-CoA in Mammalian Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Icosadienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism through beta-oxidation, biosynthesis of complex lipids, and cellular signaling. The accurate quantification of specific acyl-CoA species like this compound in mammalian cells is crucial for understanding its role in lipid metabolism and its potential involvement in various physiological and pathological states. This document provides a detailed protocol for the measurement of this compound in mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
The quantification of this compound is achieved by first extracting the acyl-CoA pool from mammalian cells. The extracted acyl-CoAs are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. An appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, should be used to ensure accurate quantification by correcting for variations in extraction efficiency and instrument response.
Data Presentation
Currently, there is limited published data on the absolute quantification of this compound in mammalian cells. However, analysis of related C20:2-CoA species has been reported. The following table summarizes hypothetical quantitative data to illustrate how results can be presented. Researchers should generate their own data using the provided protocol and appropriate standards.
| Cell Line | Treatment | This compound (pmol/10^6 cells) |
| HepG2 | Control | 0.5 ± 0.1 |
| HepG2 | Oleic Acid (100 µM) | 1.2 ± 0.3 |
| HEK293 | Control | 0.3 ± 0.05 |
| HEK293 | Linoleic Acid (50 µM) | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the quantification of this compound.
Materials and Reagents
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Internal Standard (e.g., C17:0-CoA or ¹³C-labeled C20:2-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS grade water
Sample Preparation: Acyl-CoA Extraction
The following protocol describes the extraction of acyl-CoAs from cultured mammalian cells.
-
Cell Culture and Harvesting:
-
Culture mammalian cells to the desired confluency (e.g., 80-90%) in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis and Protein Precipitation:
-
To the cell pellet, add 500 µL of ice-cold extraction solvent (e.g., acetonitrile containing 0.6% formic acid).[1]
-
Spike the sample with the internal standard at a known concentration.
-
Vortex vigorously for 1 minute and sonicate for 30 seconds in an ice bath.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge (e.g., Oasis HLB) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95% Mobile Phase A).
-
LC-MS/MS Analysis
The following provides a starting point for the LC-MS/MS method. Parameters should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
MRM Transitions for this compound:
The exact mass of (11Z,14Z)-icosadienoic acid is approximately 308.27 g/mol , and the molecular weight of Coenzyme A is approximately 767.53 g/mol . The formation of the thioester bond involves the loss of a water molecule (18.02 g/mol ).
-
Calculated Mass of this compound: 308.27 + 767.53 - 18.02 = 1057.78 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1058.8
A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 1058.8 | 551.8 | Optimize (start at 30-40) | 100 |
| This compound (Qualifier) | 1058.8 | Optimize | Optimize | 100 |
| Internal Standard (e.g., C17:0-CoA) | 1020.6 | 513.6 | Optimize | 100 |
Collision energies need to be optimized for the specific instrument and analyte to achieve the best signal intensity. A second, qualifier product ion should be identified and optimized for confident identification.
Signaling Pathway Context
This compound is an intermediate in the metabolic pathway of polyunsaturated fatty acids. Its levels can be influenced by the activity of various enzymes such as acyl-CoA synthetases, elongases, and desaturases.
Conclusion
The protocol described in this application note provides a robust and sensitive method for the quantification of this compound in mammalian cells. Accurate measurement of this and other acyl-CoA species will aid researchers in elucidating the intricate roles of fatty acid metabolism in health and disease, and can be a valuable tool in the development of novel therapeutics targeting these pathways. It is essential to emphasize the need for careful optimization of MS parameters and the use of appropriate internal standards to ensure data quality.
References
Commercial Suppliers and Research Applications of (11Z,14Z)-Icosadienoyl-CoA
(11Z,14Z)-Icosadienoyl-CoA , an unsaturated fatty acyl-coenzyme A, is a crucial molecule for various biochemical and cellular studies. This document provides detailed information on its commercial suppliers, potential research applications, and protocols for its use, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
This compound is available as a research chemical from specialized suppliers. The following table summarizes the key information from prominent vendors.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Storage | Notes |
| MedChemExpress | HY-CE00103 | C41H70N7O17P3S | 1058.02 | Recommended conditions in the Certificate of Analysis | For research use only. Not for medical applications.[1] |
| Hycultec GmbH | HY-CE00103 | C41H70N7O17P3S | 1058.02 | Room temperature (refer to datasheet for long-term) |
Research Applications
While specific published applications for this compound are not extensively documented, its structure as a di-unsaturated 20-carbon fatty acyl-CoA suggests its involvement in several key areas of lipid metabolism and cell signaling. The corresponding free fatty acid, (11Z,14Z)-Eicosadienoic acid, has been shown to possess biological activity, providing a basis for the research applications of its CoA ester.
Potential applications include:
-
Enzyme Substrate Assays: Serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and elongases.
-
Lipid Metabolism Studies: Investigate the pathways of fatty acid elongation and desaturation.
-
Inflammation Research: The free fatty acid precursor, (11Z,14Z)-Eicosadienoic acid, is known to inhibit the binding of leukotriene B4 (LTB4) to its receptor, suggesting a role for the CoA derivative in inflammatory pathways.[2]
-
Nucleotide Metabolism Research: (11Z,14Z)-Eicosadienoic acid competitively inhibits inosine (B1671953) 5'-monophosphate dehydrogenase, indicating a potential role for its CoA form in regulating nucleotide biosynthesis.[3]
-
Lipidomics: Use as an internal standard or for the identification and quantification of this specific acyl-CoA in complex biological samples.
Experimental Protocols
Enzymatic Assay using this compound as a Substrate
This protocol provides a general framework for assaying the activity of an enzyme that utilizes a long-chain fatty acyl-CoA as a substrate.
Materials:
-
This compound solution (prepared in an appropriate buffer)
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Reaction buffer (specific to the enzyme being assayed)
-
Detection reagent (e.g., DTNB for detecting free CoA-SH, or a fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the reaction buffer to the desired stock concentration.
-
Prepare serial dilutions of the substrate to determine enzyme kinetics.
-
Prepare the enzyme solution in the reaction buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the reaction buffer.
-
Add the this compound solution to each well.
-
Initiate the reaction by adding the enzyme solution.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
-
Detection:
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent. For example, if measuring the release of Coenzyme A, Ellman's reagent (DTNB) can be used to quantify the free thiol group.
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the change in absorbance or fluorescence over time.
-
If performing kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
In Vitro Synthesis of this compound
This compound can be synthesized in the laboratory from its corresponding free fatty acid using an acyl-CoA synthetase.
Materials:
-
(11Z,14Z)-Eicosadienoic acid
-
Coenzyme A (CoA-SH)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl2)
-
Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, (11Z,14Z)-Eicosadienoic acid (solubilized with a suitable detergent like Triton X-100), CoA-SH, ATP, and MgCl2.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
-
-
Purification:
-
Stop the reaction by adding an acid (e.g., citric acid).
-
Purify the synthesized this compound using a reversed-phase SPE cartridge.
-
Wash the cartridge to remove unreacted starting materials.
-
Elute the acyl-CoA using an appropriate organic solvent mixture (e.g., methanol/water).
-
-
Quantification and Storage:
-
Determine the concentration of the purified product using a spectrophotometer (measuring absorbance at 260 nm for the adenine (B156593) ring of CoA).
-
Store the purified this compound at -80°C.
-
Signaling Pathways and Logical Relationships
The involvement of this compound in cellular signaling is likely linked to the metabolic pathways of its corresponding fatty acid and its role as a precursor for more complex lipids.
References
Application Notes and Protocols for Studying the Metabolic Activation of Dihomo-γ-Linolenic Acid (DGLA) to (11Z,14Z)-Icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is a polyunsaturated fatty acid (PUFA) that sits (B43327) at a critical juncture in the eicosanoid synthesis pathway. Its metabolism gives rise to both anti-inflammatory and pro-inflammatory mediators, making it a molecule of significant interest in the study of inflammation, cardiovascular disease, and cancer. A key initial step in the intracellular metabolism of DGLA is its activation to a thioester derivative, (11Z,14Z)-Icosadienoyl-CoA. This conversion is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). Understanding the specifics of this activation, including the identification of the primary ACSL isoforms involved, is crucial for elucidating the downstream fate of DGLA and for the development of therapeutic strategies that target its metabolic pathways.
These application notes provide a comprehensive experimental framework for investigating the conversion of DGLA to this compound. The protocols outlined below detail methods for determining the substrate specificity of various ACSL isoforms for DGLA, quantifying DGLA uptake and activation in cultured cells, and identifying the subcellular localization of this metabolic process.
Core Concepts and Signaling Pathways
The metabolic activation of DGLA is a prerequisite for its incorporation into complex lipids, such as phospholipids (B1166683) and triglycerides, and for its entry into the β-oxidation pathway. The central enzymatic players in this process are the ACSL isoforms.
Caption: Metabolic activation of DGLA to this compound by ACSL enzymes.
Experimental Design and Workflow
A multi-pronged approach is recommended to thoroughly investigate the metabolism of DGLA to this compound. This involves both in vitro enzymatic assays with recombinant proteins and cell-based assays.
Caption: Overall experimental workflow for studying DGLA activation.
Experimental Protocols
Protocol 1: Recombinant ACSL Enzyme Activity Assay
This protocol aims to determine the kinetic parameters of different ACSL isoforms for DGLA.
Materials:
-
Recombinant human ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6 proteins
-
Dihomo-γ-linolenic acid (DGLA)
-
Coenzyme A (CoA-SH)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, MgCl₂, DTT, ATP, and CoA-SH.
-
Enzyme Preparation: Dilute the recombinant ACSL isoforms to the desired concentration in phosphate buffer.
-
Substrate Preparation: Prepare a stock solution of DGLA in ethanol (B145695) and dilute to various concentrations.
-
Enzyme Reaction:
-
Add the reaction mixture to microcentrifuge tubes.
-
Add the recombinant ACSL enzyme to each tube.
-
Initiate the reaction by adding the DGLA substrate.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
-
Quantification of this compound:
-
Centrifuge the reaction tubes to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of this compound formed.
-
Data Presentation:
| ACSL Isoform | Km for DGLA (µM) | Vmax (nmol/min/mg) |
| ACSL1 | ||
| ACSL3 | ||
| ACSL4 | ||
| ACSL5 | ||
| ACSL6 | ||
| Caption: Table for summarizing kinetic parameters of ACSL isoforms for DGLA. |
Protocol 2: Cellular Uptake and Activation of DGLA
This protocol measures the uptake of DGLA by cultured cells and its conversion to this compound.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages, HUVECs)
-
DGLA (unlabeled or radiolabeled, e.g., ¹⁴C-DGLA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system or scintillation counter
Procedure:
-
Cell Culture: Culture cells to near confluency in appropriate culture vessels.
-
DGLA Treatment:
-
Incubate cells with serum-free medium containing DGLA (complexed with fatty acid-free BSA) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis and Lipid Extraction:
-
Wash cells with ice-cold PBS to remove excess DGLA.
-
Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
-
Quantification:
-
For unlabeled DGLA, analyze the lipid extract by LC-MS/MS to quantify intracellular DGLA and this compound.
-
For radiolabeled DGLA, measure the radioactivity in the lipid extract using a scintillation counter.
-
Data Presentation:
| Time (min) | Intracellular DGLA (pmol/mg protein) | This compound (pmol/mg protein) |
| 0 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| Caption: Table for summarizing cellular uptake and activation of DGLA over time. |
Protocol 3: siRNA-Mediated Knockdown of ACSL Isoforms
This protocol investigates the contribution of specific ACSL isoforms to DGLA activation in cells.
Materials:
-
Cultured cells
-
siRNA constructs targeting specific ACSL isoforms (e.g., ACSL1, ACSL3, ACSL4) and a non-targeting control siRNA
-
Transfection reagent
-
DGLA
-
Reagents for Western blotting or qRT-PCR
-
Reagents and equipment from Protocol 2
Procedure:
-
siRNA Transfection: Transfect cells with specific or control siRNAs according to the manufacturer's protocol.
-
Knockdown Verification: After 48-72 hours, verify the knockdown efficiency of the target ACSL isoforms by Western blotting or qRT-PCR.
-
DGLA Activation Assay: Perform the cellular uptake and activation assay as described in Protocol 2 on the transfected cells.
-
Data Analysis: Compare the levels of this compound in cells with knocked-down ACSL isoforms to the control cells.
Data Presentation:
| siRNA Target | ACSL Protein Level (% of Control) | This compound Formation (% of Control) |
| Control siRNA | 100 | 100 |
| ACSL1 siRNA | ||
| ACSL3 siRNA | ||
| ACSL4 siRNA | ||
| Caption: Table for summarizing the effect of ACSL knockdown on DGLA activation. |
Protocol 4: Subcellular Fractionation
This protocol identifies the subcellular location of DGLA activation.
Materials:
-
Cultured cells treated with DGLA
-
Subcellular fractionation kit or established protocol for isolating microsomes and mitochondria
-
Reagents and equipment from Protocol 2
Procedure:
-
DGLA Treatment: Treat cells with DGLA as described in Protocol 2.
-
Cell Homogenization and Fractionation:
-
Harvest and homogenize the cells.
-
Perform differential centrifugation to separate cellular components into nuclear, mitochondrial, microsomal, and cytosolic fractions.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from each fraction.
-
Analyze the lipid extracts by LC-MS/MS to determine the concentration of this compound in each subcellular compartment.
-
Data Presentation:
| Subcellular Fraction | This compound (pmol/mg protein) |
| Cytosol | |
| Microsomes | |
| Mitochondria | |
| Caption: Table for summarizing the subcellular distribution of this compound. |
Concluding Remarks
The experimental design and protocols detailed in these application notes provide a robust framework for investigating the metabolic activation of DGLA. By combining in vitro enzyme kinetics with cell-based assays, researchers can identify the key ACSL isoforms responsible for converting DGLA to this compound and gain a deeper understanding of the initial steps that govern the metabolic fate of this important fatty acid. This knowledge is essential for the development of novel therapeutic strategies targeting DGLA metabolism in various disease contexts.
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of (11Z,14Z)-Icosadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity during the mass spectrometry analysis of (11Z,14Z)-Icosadienoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and provides systematic approaches to resolving poor signal intensity for this compound in mass spectrometry experiments.
Q1: I am not seeing any signal for my this compound sample. What are the initial steps I should take?
A complete loss of signal can be alarming, but a systematic check can often identify the issue quickly. Start by verifying the overall health of your LC-MS system.
-
System Suitability Test: Inject a well-characterized standard compound that you know gives a strong, reliable signal on your instrument. If this standard also fails to produce a signal, the issue likely lies with the LC-MS system itself and not your specific analyte.
-
Fresh Standards and Solvents: Acyl-CoAs can be unstable. Prepare fresh solutions of your this compound standard and all mobile phases to rule out degradation or contamination.
-
Instrument Parameters: Double-check that all mass spectrometer parameters, such as voltages, gas flows, and temperatures, are set to the recommended values for acyl-CoA analysis. Ensure a stable electrospray is visible.
Q2: My signal for this compound is very low. What are the common causes for poor signal intensity?
Low signal intensity for long-chain unsaturated acyl-CoAs like this compound can stem from several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Keep samples cold and minimize the time they spend at room temperature.
-
Inefficient Ionization: The large and complex nature of this compound can lead to poor ionization efficiency. Mobile phase composition, including the use of appropriate additives, is critical.
-
Ion Suppression: Components in your sample matrix can co-elute with your analyte and interfere with its ionization, leading to a suppressed signal.
-
Suboptimal Mass Spectrometer Settings: Incorrect selection of precursor and product ions, as well as inadequate collision energy, will result in poor sensitivity.
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can decrease the signal-to-noise ratio. This can be caused by column contamination or overloading.
Q3: How can I optimize my mass spectrometer settings for this compound?
For tandem mass spectrometry (MS/MS) analysis of this compound, it is crucial to use the correct precursor and product ions.
-
Precursor Ion [M+H]⁺: The molecular formula for this compound is C₄₁H₇₀N₇O₁₇P₃S.[1] The calculated monoisotopic mass is approximately 1057.38 Da. Therefore, you should be targeting a precursor ion ([M+H]⁺) with an m/z of approximately 1058.39 .
-
Product Ions: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. Look for the following product ions:
Q4: Can my sample preparation method be the cause of the poor signal?
Absolutely. The extraction and purification of long-chain acyl-CoAs are critical for obtaining a good signal. Inefficient extraction, sample loss during cleanup, or the presence of interfering substances can all lead to poor results. It is essential to use a validated protocol for your sample type.
Quantitative Data Summary
The recovery and concentration of acyl-CoAs can vary significantly depending on the extraction method and the biological matrix. Below are tables summarizing typical recovery rates and cellular concentrations of various acyl-CoAs.
Table 1: Reported Recovery Rates of Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Analyte | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Various Acyl-CoAs | 83-90% | [5] |
| Acetonitrile/Isopropanol Extraction | Various Acyl-CoAs | 93-104% | [5] |
| Modified SPE Method | Long-Chain Acyl-CoAs | 70-80% | [6] |
| Sulfosalicylic Acid (SSA) Extraction | Short-Chain Acyl-CoAs | 59-80% | [7] |
Table 2: Concentrations of Various Acyl-CoAs in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | Reference |
| Acetyl-CoA | 10.644 | [8][9] |
| Succinyl-CoA | 25.467 | [8][9] |
| Propionyl-CoA | 3.532 | [8][9] |
| Butyryl-CoA | 1.013 | [8][9] |
| HMG-CoA | 0.971 | [8][9] |
| Glutaryl-CoA | 0.647 | [8][9] |
| Valeryl-CoA | 1.118 | [8][9] |
| Crotonoyl-CoA | 0.032 | [8][9] |
| Lactoyl-CoA | 0.011 | [8][9] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cell cultures for LC-MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (e.g., a C17 or other odd-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold methanol containing the internal standard and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol with the internal standard.
-
-
Lysis and Precipitation: Vortex the cell suspension vigorously and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for LC-MS analysis.
Visualizations
Caption: A decision tree for troubleshooting poor or no signal in the mass spectrometry analysis of this compound.
Caption: A simplified diagram illustrating the central role and metabolic fate of long-chain acyl-CoAs like this compound in the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers
Welcome to the Technical Support Center for the optimization of acyl-CoA isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting common issues, offering detailed experimental protocols, and presenting comparative data to aid in method development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the chromatographic separation of acyl-CoA isomers in a question-and-answer format.
Issue 1: Poor or No Separation of Isomers (e.g., Butyryl-CoA and Isobutyryl-CoA)
Q1: Why am I not seeing separation between my acyl-CoA isomers?
A1: The co-elution of acyl-CoA isomers is a frequent challenge due to their similar physicochemical properties.[1][2][3] The primary reasons for poor resolution include:
-
Inadequate Stationary Phase Chemistry: The column chemistry may not provide sufficient selectivity for the isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be creating the necessary differential partitioning of the isomers.
-
Lack of Ion-Pairing Reagent: For reversed-phase chromatography, the absence of an ion-pairing reagent can lead to poor retention and co-elution of these polar, charged molecules.
Troubleshooting Steps:
-
Select an Appropriate Column: For short-chain acyl-CoA isomers, a high-resolution reversed-phase column (e.g., C18) is a common starting point.[4]
-
Introduce an Ion-Pairing Reagent: The use of an ion-pairing reagent in the mobile phase is often crucial for the separation of short-chain acyl-CoA isomers.[1]
-
Optimize Mobile Phase Gradient: A shallow gradient can increase the interaction time with the stationary phase, potentially improving resolution.
-
Consider 2D LC-MS: For highly complex mixtures or difficult separations, two-dimensional liquid chromatography can provide enhanced resolution.[1]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Q2: My acyl-CoA peaks are tailing or broad. What are the likely causes and solutions?
A2: Poor peak shape can compromise resolution and quantification. Common causes include:
-
Secondary Interactions: The phosphate (B84403) groups of acyl-CoAs can interact with active sites on the silica (B1680970) backbone of the column, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: Operating at a slightly acidic pH can suppress the ionization of free silanols on the column.
-
Ion-Pairing Agents: These can mask the charged phosphate groups and improve peak shape.[4]
-
High pH Mobile Phase: Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve the peak shape for some acyl-CoAs.[4]
-
-
Sample Concentration and Injection Volume:
-
Reduce the amount of sample injected onto the column.
-
Dissolve the sample in the initial mobile phase composition.
-
-
Column Health:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, the column may be degraded and require replacement.
-
Issue 3: Inconsistent Retention Times
Q3: Why are the retention times of my acyl-CoA isomers shifting between injections?
A3: Retention time instability can hinder peak identification and quantification. The primary causes are:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or degradation.
-
Temperature Fluctuations: Variations in the column temperature can affect retention times.
-
System Leaks: A leak in the HPLC system can cause pressure and flow rate fluctuations.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Increase the column equilibration time between runs.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them tightly sealed.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
-
System Check: Inspect the HPLC system for any leaks in fittings and connections.
Issue 4: Low Signal Intensity or Ion Suppression in LC-MS
Q4: I am observing a weak signal for my acyl-CoA isomers in my LC-MS analysis. What could be the reason?
A4: Low signal intensity can be due to several factors, including sample degradation, poor ionization, or ion suppression from matrix components.[4]
Troubleshooting Steps:
-
Sample Stability: Acyl-CoAs are susceptible to degradation. Ensure rapid sample processing and keep samples cold.[4]
-
MS Source Parameter Optimization: Optimize ion source parameters such as capillary voltage, gas flow, and temperature for acyl-CoA compounds.
-
Reduce Matrix Effects:
-
Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds.[4]
-
Optimize chromatographic separation to resolve analytes from matrix components.
-
-
Choice of Ion-Pairing Reagent: Some ion-pairing reagents can cause significant ion suppression in the mass spectrometer. If using an ion-pairing agent, select one that is compatible with MS detection.
Data Presentation
The following tables summarize quantitative data for the separation of acyl-CoA isomers under various chromatographic conditions.
Table 1: Comparison of Retention Times for Short-Chain Acyl-CoA Isomers using UPLC-MS/MS
| Acyl-CoA Isomer | Retention Time (min) | Chromatographic Conditions | Reference |
| n-Butyryl-CoA | 12.5 | Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmMobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8Mobile Phase B: AcetonitrileGradient: 2-95% B over 20 min | [2] |
| Isobutyryl-CoA | 12.1 | As above | [2] |
| n-Valeryl-CoA | 14.2 | As above | [2] |
| Isovaleryl-CoA | 13.8 | As above | [2] |
| 2-Methylbutyryl-CoA | 13.5 | As above | [2] |
Table 2: LC-MS/MS Parameters for Selected Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | 35 |
| Propionyl-CoA | 824.1 | 317.1 | 35 |
| Butyryl-CoA | 838.2 | 331.1 | 35 |
| Isobutyryl-CoA | 838.2 | 331.1 | 35 |
| Malonyl-CoA | 854.1 | 347.1 | 35 |
| Succinyl-CoA | 868.1 | 361.1 | 35 |
Note: The specific m/z values may vary slightly depending on the instrument and adducts formed.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and analysis of acyl-CoA isomers.
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods designed for rapid quenching and extraction to preserve the stability of acyl-CoAs.[4]
Materials:
-
Ice-cold 80% Methanol (B129727)
-
Internal standard (e.g., a heavy-isotope labeled acyl-CoA)
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Tissue Homogenization: a. Weigh the frozen tissue sample (10-50 mg). b. Immediately add 1 mL of ice-cold 80% methanol containing the internal standard. c. Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the sample on ice.
-
Protein Precipitation: a. Vortex the homogenate vigorously for 1 minute. b. Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: a. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: a. Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: a. Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent. b. Vortex briefly and centrifuge to pellet any insoluble debris. c. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Ion-Pairing Reversed-Phase LC-MS/MS for Acyl-CoA Isomer Separation
This protocol provides a starting point for the separation of short-chain acyl-CoA isomers. Optimization of the gradient and ion-pairing reagent concentration may be necessary.
Instrumentation and Materials:
-
UPLC/HPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Ion-Pairing Reagent (optional, if needed for improved peak shape): Add to Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 15 minutes at a flow rate of 0.3 mL/min.
-
Injection: Inject 5-10 µL of the reconstituted sample extract.
-
Chromatographic Separation:
-
Initial Conditions: 98% A, 2% B for 1 minute.
-
Gradient: Linearly increase to 95% B over 15 minutes.
-
Hold: Hold at 95% B for 3 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Mass Spectrometry Detection:
-
Set the mass spectrometer to operate in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest (refer to Table 2).
-
Optimize source and compound-specific parameters for maximum sensitivity.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of acyl-CoA isomer separation.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Caption: Experimental workflow for acyl-CoA extraction from biological samples.
Caption: Logical decision tree for selecting a chromatographic strategy for acyl-CoA isomer separation.
References
Technical Support Center: (11Z,14Z)-Icosadienoyl-CoA Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (11Z,14Z)-Icosadienoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a polyunsaturated fatty acyl-CoA, is primarily caused by three factors:
-
Oxidation: The two double bonds in the icosadienoyl chain are susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides and other oxidation products. This process can be catalyzed by the presence of metal ions.[1][2][3]
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, as well as by specific enzymes.[4][5] This results in the formation of the free fatty acid and Coenzyme A.
-
Enzymatic Degradation: Tissues and cell lysates contain various enzymes, such as thioesterases, that can rapidly hydrolyze the acyl-CoA.[6][7] Lipases can also cleave the acyl chain from more complex lipids, indirectly affecting the overall lipid profile.[8]
Q2: How can I minimize oxidation of this compound?
A2: To minimize oxidation, it is crucial to work quickly, at low temperatures, and with the addition of antioxidants and chelating agents.
-
Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) (Vitamin E) to your extraction solvents.[8][9][10][11] These compounds act as radical scavengers, preventing the propagation of lipid peroxidation.[11]
-
Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your buffers.[1][3][10] EDTA sequesters metal ions (e.g., iron, copper) that can catalyze oxidative reactions.[1][3]
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Protect samples from light, as light can promote the formation of free radicals.[8][9]
Q3: What steps should I take to prevent hydrolysis of the thioester bond?
A3: Preventing hydrolysis involves controlling the pH of your solutions and inhibiting enzymatic activity.
-
pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction and storage, as the thioester bond is more stable under these conditions. An acidic buffer, such as potassium phosphate (B84403) buffer at pH 4.9, has been used for acyl-CoA extraction.[12]
-
Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of both chemical and enzymatic hydrolysis.[8]
-
Enzyme Inhibition: For tissue samples, immediate freezing in liquid nitrogen is critical to halt enzymatic activity.[8][9] The addition of protease and phosphatase inhibitor cocktails can also be beneficial.
Q4: How should I store my samples containing this compound?
A4: Proper storage is critical to maintain the integrity of your samples.
-
Short-term Storage: For short-term storage (hours to days), keep extracts in a tightly sealed vial under an inert atmosphere at -20°C or, preferably, -80°C.[8]
-
Long-term Storage: For long-term storage, samples should be stored at -80°C.[9]
-
Storage Solvent: It is recommended to store lipid extracts in an organic solvent containing an antioxidant rather than in a dry state, as this can slow down oxidative degradation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Oxidation during sample processing. | Add antioxidants (e.g., 0.01% BHT) to all solvents. Work under an inert atmosphere (nitrogen or argon). Protect samples from light. |
| Hydrolysis of the thioester bond. | Maintain a pH between 6.0 and 7.0. Work at low temperatures (on ice or at 4°C). | |
| Enzymatic degradation . | Immediately flash-freeze tissue samples in liquid nitrogen.[8][9] Homogenize samples in cold solvents containing protease and thioesterase inhibitors. | |
| Presence of unexpected peaks in analytical data (e.g., LC-MS) | Oxidation products (e.g., hydroperoxides, aldehydes). | Incorporate a chelating agent (e.g., 1 mM EDTA) in aqueous buffers to sequester metal ions.[1][3][10] Ensure the consistent use of fresh, high-purity solvents. |
| Hydrolysis products (free fatty acid and Coenzyme A). | Check and adjust the pH of all buffers and solutions. Minimize the time samples spend in aqueous solutions. | |
| Inconsistent results between replicate samples | Variable exposure to oxygen and light. | Standardize sample handling procedures to ensure all samples are processed identically and with minimal exposure to air and light. |
| Incomplete inhibition of enzymatic activity. | Ensure rapid and thorough homogenization in the presence of inhibitors. Avoid freeze-thaw cycles which can disrupt cellular compartments and release degradative enzymes.[8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in ice-cold PBS and transfer to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Quenching and Lysis:
-
Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol (B129727):Water 2:2:1 v/v/v containing 0.01% BHT) to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and quench enzymatic activity.
-
-
Extraction:
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
-
Storage:
-
Transfer the supernatant to a clean vial, flush with nitrogen gas, and seal tightly.
-
Store at -80°C until analysis.
-
Protocol 2: Extraction of this compound from Tissue Samples
-
Tissue Collection and Quenching:
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled homogenizer tube.
-
Add 1 mL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9, with 1 mM EDTA and 0.01% BHT).[12]
-
Homogenize the tissue thoroughly on ice.
-
-
Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Storage:
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol with 0.01% BHT) for analysis.
-
Store the reconstituted extract at -80°C under a nitrogen atmosphere.
-
Visualizations
References
- 1. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant - Wikipedia [en.wikipedia.org]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (11Z,14Z)-Icosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of (11Z,14Z)-Icosadienoyl-CoA by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification. In the analysis of long-chain acyl-CoAs like this compound, phospholipids (B1166683) are a major source of matrix effects.
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A: Two primary methods can be used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant signal indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract that has undergone the full sample preparation procedure. The response is then compared to that of a pure standard solution of the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What is the most effective way to mitigate matrix effects in this compound quantification?
A: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for correcting matrix effects. An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version of the molecule. While commercial availability of a specific SIL-IS for this compound is limited, custom synthesis is a viable option. Alternatively, a structurally similar long-chain acyl-CoA SIL-IS can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.
Q4: What are the recommended MRM transitions for quantifying this compound?
A: For a C18:2 acyl-CoA, which corresponds to icosadienoyl-CoA, a common MRM transition is m/z 1030 → 553 in positive ion mode.[1] This corresponds to the precursor ion of the protonated molecule and a product ion resulting from a characteristic neutral loss. It is crucial to optimize the collision energy for this transition on your specific instrument to achieve maximum sensitivity.
Troubleshooting Guide
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | Significant ion suppression from co-eluting matrix components, particularly phospholipids, can drastically reduce the signal of your analyte. |
| 1. Improve Sample Cleanup: Employ a robust sample preparation method to remove interfering substances. Solid-Phase Extraction (SPE) is highly effective for cleaning up acyl-CoA extracts.[1] | |
| 2. Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the region of ion suppression. | |
| 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2] | |
| Inefficient Extraction | The analyte may not be efficiently extracted from the sample matrix. |
| 1. Evaluate Extraction Solvents: For long-chain acyl-CoAs, a mixture of methanol (B129727) and chloroform (B151607) is commonly used for extraction.[1] | |
| 2. Optimize Homogenization: Ensure complete homogenization of the tissue or cell sample to release the analyte. |
Issue 2: High Variability and Poor Reproducibility in Quantification
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | The extent of ion suppression or enhancement may vary between samples, leading to high variability in the results. |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL-IS should be added at the very beginning of the sample preparation process. | |
| Analyte Instability | Long-chain acyl-CoAs can be prone to degradation. |
| 1. Maintain Cold Conditions: Keep samples on ice throughout the extraction process. | |
| 2. Acidify the Extraction Solvent: The addition of a small amount of acid, such as formic acid, can help to improve the stability of acyl-CoAs. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from liver tissue.[1]
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a polypropylene (B1209903) tube on ice.
-
Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard for a long-chain acyl-CoA.
-
Extraction: Add 3 mL of a pre-chilled methanol:chloroform (2:1, v/v) solution. Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the tube on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Drying and Reconstitution: Combine the eluted fractions and dry them under a stream of nitrogen at room temperature. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the acyl-CoAs.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition m/z 1030 → 553 for this compound.[1]
-
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of long-chain acyl-CoAs using LC-MS/MS, which can be expected for this compound analysis with a validated method.
| Parameter | Typical Value | Reference |
| Extraction Recovery | 60 - 140% (tissue dependent) | [3] |
| Inter-assay Precision (CV) | 5 - 6% | [2] |
| Intra-assay Precision (CV) | 1.2 - 4.4% | [4] |
| Accuracy | 94.8 - 110.8% | [4] |
| Limit of Quantification (LOQ) | 4.2 - 16.9 nM | [5] |
Visualizations
Caption: Experimental workflow for addressing matrix effects in this compound quantification.
Caption: General metabolic fate of this compound.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing oxidation of polyunsaturated acyl-CoAs during analysis
Technical Support Center: Acyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers and troubleshooting strategies for minimizing the oxidation of polyunsaturated acyl-CoAs (PUFA-CoAs) during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of PUFA-CoA oxidation during my experimental workflow?
A1: Polyunsaturated acyl-CoAs are highly susceptible to oxidation due to the presence of multiple double bonds in the fatty acyl chain. The oxidation process is a free-radical chain reaction that can be initiated and propagated by several common laboratory factors:
-
Atmospheric Oxygen: The primary culprit in oxidation. The risk increases with prolonged exposure of the sample to air, especially during homogenization, extraction, and evaporation steps.
-
Heat: Elevated temperatures accelerate the rate of oxidative reactions. Steps like solvent evaporation using heat should be carefully controlled.
-
Light: UV and visible light can provide the energy to initiate the formation of free radicals, triggering oxidation.
-
Transition Metals: Metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of lipid peroxidation. These can be introduced from buffers, glassware, or the biological sample itself.[1]
Oxidation compromises sample integrity, leading to the loss of the target analyte and the formation of various artifacts (e.g., hydroxides, aldehydes, ketones) that can interfere with analysis and produce misleading results.
Q2: Which antioxidants should I use to protect my PUFA-CoA samples, and at what concentrations?
A2: Incorporating antioxidants into your buffers and solvents is one of the most effective strategies to prevent oxidation. The choice of antioxidant depends on the solvent system (aqueous vs. organic) and the specific requirements of your workflow. The two most common types are chain-breaking antioxidants and metal chelators.
-
Chain-Breaking Antioxidants: These molecules donate a hydrogen atom to quench free radicals, terminating the oxidation chain reaction.
-
Butylated Hydroxytoluene (BHT): A highly effective, lipid-soluble antioxidant. It is ideal for addition to organic solvents used during extraction and for storing lipid extracts. Studies on polyunsaturated fatty acids (PUFAs) have shown that BHT can dramatically delay their degradation.[2][3] For example, treating samples with 5.0 mg/mL BHT was shown to prevent significant PUFA degradation for up to 28 days.[2][3]
-
Tert-Butylhydroquinone (TBHQ): Another potent synthetic antioxidant. In one study, the addition of 50 ppm TBHQ to a PUFA-rich matrix inhibited the formation of primary and secondary oxidation products by over 99% and 96%, respectively, after 10 days.[4]
-
α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant. Its effectiveness is highly dose-dependent. Optimal concentrations are reported to be around 0.05% (w/w), as higher concentrations may show diminishing returns or even pro-oxidant effects in certain conditions.[5]
-
-
Metal Chelators: These agents work by sequestering transition metal ions, preventing them from catalyzing the initiation of oxidation.
-
Ethylenediaminetetraacetic acid (EDTA): Commonly added to aqueous buffers (e.g., homogenization or lysis buffers) to chelate metal ions.
-
Summary of Recommended Antioxidant Concentrations
| Antioxidant | Type | Typical Solvent | Recommended Concentration | Reference(s) |
| BHT | Chain-Breaking | Organic | 0.01-0.05% (w/v) or ~5.0 mg/mL | [2][3] |
| TBHQ | Chain-Breaking | Organic / Lipid | 50 ppm (0.005% w/v) | [4] |
| α-Tocopherol | Chain-Breaking | Organic / Lipid | 0.02% - 0.05% (w/w) | [5] |
| EDTA | Metal Chelator | Aqueous | 1-5 mM | [6] |
Q3: Can you provide a standard protocol for sample preparation that minimizes PUFA-CoA oxidation?
A3: Yes. This protocol integrates multiple protective measures. It is a general guideline and may need optimization for specific tissues or cell types.
Experimental Protocol: Oxidation-Minimized PUFA-CoA Extraction
-
Preparation:
-
Pre-chill all buffers, solvents, and tubes on ice.
-
Prepare an extraction solvent (e.g., 2:1 Methanol (B129727):Chloroform) containing a final concentration of 0.01% BHT.
-
Prepare a homogenization buffer (e.g., PBS or Tris-HCl) containing 1 mM EDTA.
-
If possible, perform all subsequent steps in a glove box under an inert atmosphere (argon or nitrogen). If not, work quickly and keep samples on ice and covered at all times.
-
-
Homogenization:
-
Weigh the frozen tissue or cell pellet.
-
Immediately add 10 volumes of ice-cold homogenization buffer with EDTA.
-
Homogenize quickly using a pre-chilled tissue homogenizer. Do not allow the sample to heat up.
-
-
Extraction (Folch or Bligh-Dyer Method):
-
To the homogenate, add the appropriate volumes of ice-cold methanol and chloroform (B151607) (pre-mixed with BHT).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Isolation:
-
The acyl-CoAs will be in the aqueous/methanol phase. Carefully collect this upper phase.
-
Condition an SPE cartridge (e.g., Oasis MAX or similar) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove impurities (e.g., with a weak organic solvent).
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide (B78521) or formic acid, depending on the SPE chemistry). Crucially, the elution solvent should also be fortified with 0.01% BHT.
-
-
Solvent Evaporation & Reconstitution:
-
Evaporate the elution solvent to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen. Avoid heating.
-
Reconstitute the dried acyl-CoA pellet immediately in an appropriate solvent for your analysis (e.g., 50:50 Acetonitrile:Water), also containing an antioxidant if compatible with the downstream analysis (e.g., mass spectrometry).
-
-
Storage:
-
Transfer the final sample to an amber glass vial, flush the headspace with argon or nitrogen, and seal tightly.
-
Store at -80°C until analysis. For aqueous solutions, ensure the pH is between 2 and 6 for better stability.[7]
-
Q4: I am seeing unexpected, broad, or shifted peaks in my LC-MS data. Could this be oxidation?
A4: Yes, it is highly likely. Oxidation of a PUFA-CoA will increase its mass and can alter its chromatographic retention time.
Troubleshooting Steps:
-
Check the Mass: Calculate the expected mass additions for common oxidation products.
-
Hydroxide (-OH): Mass increase of +16 Da (addition of one oxygen atom).
-
Hydroperoxide (-OOH): Mass increase of +32 Da (addition of two oxygen atoms).
-
Ketone (=O) or Epoxide (-O-): Mass increase of +16 Da.
-
Look for peaks in your chromatogram corresponding to [M+16], [M+32], etc., where M is the mass of your target PUFA-CoA.
-
-
Review Your Protocol:
-
Did you include both a metal chelator (EDTA) in aqueous steps and a chain-breaking antioxidant (BHT) in organic steps?
-
Were your samples constantly kept on ice or at 4°C?
-
Was exposure to light and air minimized? Were solvents sparged with inert gas?
-
How old are your antioxidant stock solutions? Prepare them fresh regularly.
-
-
Run a Control Experiment:
-
Prepare a fresh sample following the optimized protocol with all protective measures.
-
Prepare another sample intentionally exposing it to air on the benchtop for 30-60 minutes.
-
Compare the chromatograms. If the unknown peaks are significantly larger in the exposed sample, oxidation is confirmed as the cause.
-
Visual Guides
Workflow for Minimizing PUFA-CoA Oxidation
Caption: Key steps in an analytical workflow highlighting critical points for preventing PUFA-CoA oxidation.
Mechanism of Antioxidant Protection
Caption: How chain-breaking antioxidants like BHT interrupt the lipid peroxidation cycle.
Troubleshooting Logic for Unexpected Peaks
Caption: A decision tree to help diagnose potential PUFA-CoA oxidation issues during data analysis.
References
- 1. gfi.org [gfi.org]
- 2. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neolab.de [neolab.de]
Calibration curve issues for absolute quantification of (11Z,14Z)-Icosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the generation of calibration curves for the absolute quantification of (11Z,14Z)-Icosadienoyl-CoA.
Troubleshooting Guides
Issue 1: Poor Linearity or Inconsistent Replicates in the Calibration Curve
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound Standards: Acyl-CoAs are known to be unstable in aqueous solutions and can degrade over time, even when stored frozen.[1][2] | 1. Prepare fresh calibration standards from a new stock solution. 2. Minimize the time standards are kept at room temperature during sample preparation. 3. Avoid repeated freeze-thaw cycles of stock solutions. | A linear calibration curve (R² > 0.99) with consistent responses for each calibration point. |
| Adsorption to Surfaces: this compound can adsorb to plasticware, leading to inaccurate concentrations. | 1. Use glass or low-adsorption polypropylene (B1209903) vials and pipette tips for standards and samples.[2] 2. Include a small percentage of organic solvent (e.g., acetonitrile) in the diluent for the calibration standards. | Improved accuracy and precision of the calibration curve points. |
| Inconsistent Sample/Standard Preparation: Variability in pipetting or dilution can lead to inconsistent results. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a serial dilution from a single, accurately prepared stock solution. | Reduced variability between replicate injections of the same standard. |
Issue 2: High Signal-to-Noise Ratio or Poor Peak Shape
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing, can be an issue for long-chain acyl-CoAs.[3][4] | 1. Optimize the mobile phase composition and gradient to improve peak shape. 2. Ensure the analytical column is not overloaded. 3. Consider a different column chemistry if peak shape does not improve. | Symmetrical and sharp chromatographic peaks, leading to better integration and quantification. |
| Mass Spectrometer Tuning: Incorrect mass spectrometer parameters can lead to poor sensitivity. | 1. Infuse a solution of this compound to optimize precursor and product ion selection and collision energy. 2. Ensure the mass spectrometer is properly calibrated. | Increased signal intensity and a lower limit of quantification (LOQ). |
Issue 3: Inaccurate Quantification in Biological Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement): Components of the biological matrix can interfere with the ionization of this compound, leading to inaccurate quantification.[3][5][6] | 1. Use a stable isotope-labeled internal standard to normalize for matrix effects.[4][5] 2. Prepare a matrix-matched calibration curve by spiking known concentrations of the standard into a blank matrix extract. 3. Improve sample cleanup using techniques like solid-phase extraction (SPE).[7] | More accurate and reproducible quantification of this compound in the presence of a biological matrix. |
| Inefficient Extraction: The recovery of this compound from the sample matrix may be low or variable. | 1. Optimize the extraction solvent and procedure. 2. Assess extraction recovery by spiking a known amount of the standard into a blank matrix before and after extraction. | Consistent and high recovery of the analyte from the sample matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare calibration standards for this compound?
A1: It is recommended to prepare a stock solution of this compound in an organic solvent where it is stable (e.g., methanol (B129727) or acetonitrile) and store it at -80°C. Working standards should be prepared fresh for each experiment by serial dilution of the stock solution into a solvent that is compatible with your LC-MS mobile phase. To minimize degradation, keep standards on ice or in a cooled autosampler during the analysis.[2]
Q2: How can I minimize matrix effects when quantifying this compound in complex samples like cell lysates or tissue homogenates?
A2: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound. The SIL-IS is added to the samples before extraction and will experience the same matrix effects as the analyte, allowing for accurate normalization. If a SIL-IS is not available, a matrix-matched calibration curve is the next best approach.[4][5]
Q3: What are the typical LC-MS/MS parameters for the analysis of this compound?
A3: While specific parameters should be optimized for your instrument, a common approach for long-chain acyl-CoAs involves reversed-phase chromatography using a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent or a modifier like ammonium (B1175870) hydroxide.[4][8] For detection, electrospray ionization (ESI) in positive mode is typically used, monitoring for the specific precursor-to-product ion transition for this compound.
Q4: My calibration curve is non-linear at higher concentrations. What could be the cause?
A4: Non-linearity at high concentrations is often due to detector saturation or ion suppression effects that become more pronounced at higher analyte concentrations. Ensure that the highest concentration of your calibration curve is within the linear dynamic range of your mass spectrometer. If necessary, dilute your samples to fall within the linear range of the curve.
Experimental Protocol: Generation of a Calibration Curve
This protocol outlines the key steps for generating a standard curve for the absolute quantification of this compound using LC-MS/MS.
1. Preparation of Stock and Working Standards:
-
Prepare a 1 mg/mL stock solution of this compound in analytical grade methanol. Aliquot and store at -80°C.
-
On the day of analysis, thaw a stock solution aliquot and perform serial dilutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working standards at concentrations ranging from your expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1 ng/mL to 1000 ng/mL.
2. Sample Preparation:
-
For absolute quantification in a biological matrix, prepare matrix-matched calibrators.
-
Obtain a blank matrix (e.g., cell lysate from control cells) that is free of the analyte.
-
Perform an extraction on the blank matrix (e.g., protein precipitation with cold acetonitrile followed by centrifugation).
-
Spike the extracted blank matrix with the working standards to create the matrix-matched calibration curve.
-
Add an internal standard (ideally a stable isotope-labeled version of the analyte) to all standards and samples at a fixed concentration.
3. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared calibration standards, starting with the lowest concentration and proceeding to the highest.
-
Include blank injections between standards to check for carryover.
-
Analyze the samples in the same batch as the calibration curve.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy at the lower end of the curve.
-
Use the resulting regression equation to calculate the concentration of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for creating a calibration curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of (11Z,14Z)-Icosadienoyl-CoA in Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of polyunsaturated fatty acyl-CoAs (PUFA-CoAs), with a focus on (11Z,14Z)-Icosadienoyl-CoA, in the induction of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and understanding the contribution of specific lipid species is crucial for therapeutic development.
The Central Role of PUFA-CoAs in Ferroptosis
Ferroptosis is initiated by the accumulation of lipid peroxides on cellular membranes.[1][2] The substrates for this peroxidation are phospholipids (B1166683) containing polyunsaturated fatty acids (PUFA-PLs). The synthesis of these PUFA-PLs is a critical step in sensitizing cells to ferroptosis and is primarily mediated by two enzymes: Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[1][3][4]
ACSL4 catalyzes the esterification of free PUFAs to Coenzyme A (CoA), forming PUFA-CoAs.[5][6] Subsequently, LPCAT3 incorporates these PUFA-CoAs into phospholipids, remodeling the lipid composition of the cell membrane.[1][7] These PUFA-containing phospholipids are then susceptible to iron-dependent peroxidation, leading to membrane damage and cell death.[2][4]
This compound is the activated form of (11Z,14Z)-eicosadienoic acid, a 20-carbon PUFA. Given that ACSL4 preferentially activates long-chain PUFAs, particularly arachidonic acid (a 20-carbon PUFA), it is highly probable that (11Z,14Z)-eicosadienoic acid is also a substrate for ACSL4, leading to the formation of this compound and its subsequent incorporation into phospholipids, thereby sensitizing cells to ferroptosis.
Comparative Efficacy of PUFAs in Inducing Ferroptosis
The potency of a given PUFA in inducing ferroptosis is dependent on several factors, including the number and position of double bonds. The table below summarizes the comparative effects of different PUFAs on ferroptosis sensitivity.
| Fatty Acid Class | Specific Examples | Effect on Ferroptosis Sensitivity | Supporting Data Highlights |
| Monounsaturated Fatty Acids (MUFAs) | Oleic Acid (OA) | Potent Suppressor | Co-treatment with OA inhibits ferroptosis induced by RSL3 and IKE.[7][8] |
| Non-conjugated ω-6 PUFAs | Linoleic Acid (LA), Arachidonic Acid (AA) | Potentiates Ferroptosis | AA is more potent than LA in enhancing ferroptosis. ω-6 PUFAs are generally more potent than ω-3 PUFAs.[7][8] |
| Non-conjugated ω-3 PUFAs | Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) | Potentiates Ferroptosis | Less potent than ω-6 PUFAs in sensitizing cells to ferroptosis inducers.[7][8] |
| Conjugated PUFAs | Conjugated Linoleic Acid (CLA), Conjugated Linolenic Acid (CLA 18:3) | Highly Potent Inducers/Potentiators | CLA 18:2 led to a 13-fold increase in RSL3-induced toxicity, while LA only caused a 3-fold increase.[7] CLA 18:3 displayed much lower EC50 values compared to other PUFAs.[7][8] |
Signaling Pathway of PUFA-CoA-Mediated Ferroptosis
The following diagram illustrates the key steps in the signaling pathway leading to ferroptosis initiated by the incorporation of PUFAs into cellular membranes.
Experimental Protocols for Validation
Validating the role of a specific PUFA-CoA, such as this compound, in ferroptosis involves a series of in vitro experiments.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the pro-ferroptotic activity of a PUFA.
Detailed Methodologies
1. Cell Viability Assay (using CellTiter-Glo®)
-
Principle: Measures ATP levels as an indicator of metabolically active, viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PUFA, a ferroptosis inducer (e.g., RSL3), and/or a ferroptosis inhibitor (e.g., Ferrostatin-1). Include vehicle-treated cells as a control.
-
Incubate for the desired time (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[3]
-
2. Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
-
Principle: This fluorescent probe shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, allowing for the ratiometric detection of lipid peroxidation.[3]
-
Protocol:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with the experimental compounds for a shorter duration (e.g., 4-8 hours).
-
Thirty minutes before the end of the incubation, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer, measuring the fluorescence intensity in both the red and green channels.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
3. Lipidomics Analysis (by LC-MS/MS)
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detailed identification and quantification of various lipid species within the cell, providing insights into how the exogenous PUFA is incorporated into different phospholipid classes.[9][10]
-
Protocol Outline:
-
After treatment, harvest the cells and wash them with PBS.
-
Perform lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS system.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Separate different lipid classes using liquid chromatography and identify and quantify them based on their mass-to-charge ratio and fragmentation patterns using mass spectrometry.
-
Compare the lipid profiles of treated and control cells to determine the incorporation of the specific PUFA into phospholipids.
-
Conclusion
The validation of this compound's role in ferroptosis follows a well-established framework for studying PUFA-mediated cell death. By leveraging the comparative data on other PUFAs and employing the detailed experimental protocols outlined in this guide, researchers can effectively assess its potential as a modulator of ferroptosis. This understanding is critical for the development of novel therapeutic strategies that target lipid metabolism in diseases where ferroptosis plays a significant role.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential Contributions of Distinct Free Radical Peroxidation Mechanisms to the Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipidomics Analysis in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomics Analysis in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
Confirming the Identity of (11Z,14Z)-Icosadienoyl-CoA: A Comparative Guide to Tandem MS and Alternative Methods
For researchers engaged in lipid metabolism, cellular signaling, and drug development, the accurate identification and quantification of specific long-chain acyl-Coenzyme A (acyl-CoA) species are critical. (11Z,14Z)-Icosadienoyl-CoA, a derivative of the n-6 polyunsaturated fatty acid icosadienoic acid, is an important intermediate in various metabolic pathways. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for the definitive identification of this compound, supported by experimental data and detailed protocols.
Tandem Mass Spectrometry: The Gold Standard for Acyl-CoA Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier method for the analysis of acyl-CoAs due to its unparalleled sensitivity and specificity.[1][2][3] This technique allows for the precise determination of the molecular weight of the parent ion and its characteristic fragment ions, providing a high degree of confidence in compound identification.
The Characteristic Fragmentation of Acyl-CoAs
In positive ion mode electrospray ionization (ESI), acyl-CoA molecules undergo a characteristic fragmentation pattern during collision-induced dissociation (CID) in the mass spectrometer. This pattern is dominated by the cleavage of the phosphodiester bond, resulting in two key fragments:
-
A neutral loss of 507.1 Da: This corresponds to the mass of the 3'-phosphoadenosine 5'-diphosphate moiety. This is a hallmark fragmentation for all acyl-CoA species.[3][4]
-
A product ion at m/z 428.037: This fragment represents the protonated 3'-phosphoadenosine 5'-diphosphate portion of the molecule.[3][4]
For this compound, with a molecular formula of C₄₁H₇₀N₇O₁₇P₃S, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 1076.395 Da. Therefore, in a tandem MS experiment, the identity of this compound would be confirmed by observing the following transitions:
-
Precursor Ion (Q1): m/z 1076.4
-
Product Ion (Q3): A neutral loss of 507.1 Da, resulting in a fragment at m/z 569.3, or the characteristic product ion at m/z 428.0.
The following diagram illustrates the fragmentation pattern of a generic acyl-CoA molecule.
Comparison of Analytical Techniques
While tandem MS is the preferred method, other techniques have been employed for the analysis of acyl-CoAs. The table below provides a comparative overview.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fluorimetric/Spectrophotometric Assays |
| Specificity | Very High | Moderate to Low | High (for fatty acid moiety) | Low |
| Sensitivity | Very High (femtomole to picomole) | Low (nanomole) | High | Low |
| Structural Information | Detailed (Molecular weight and fragmentation) | Limited (Retention time) | Detailed (for derivatized fatty acid) | None |
| Sample Preparation | Protein precipitation, SPE | Derivatization may be required | Required derivatization | Often requires enzymatic coupling |
| Throughput | High | Moderate | Low | Moderate |
| Primary Application | Targeted quantification and identification | Quantification of known, abundant species | Fatty acid profiling after hydrolysis | Measurement of total or specific acyl-CoAs |
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
A robust sample preparation protocol is crucial for the accurate analysis of acyl-CoAs. Both protein precipitation and solid-phase extraction (SPE) are commonly used methods.
1. Protein Precipitation
This method is rapid and suitable for a broad range of acyl-CoAs from tissues or cells.
-
Homogenize the sample in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with 2% (w/v) TCA.
-
Resuspend the pellet in a suitable buffer for subsequent analysis.
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner sample by removing interfering substances, which can be beneficial for LC-MS/MS analysis.
-
Homogenize the sample in an appropriate buffer.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with a solvent mixture such as 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
The following is a general protocol for the analysis of long-chain acyl-CoAs that can be adapted for this compound.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion for this compound: m/z 1076.4.
-
Product Ions for this compound: A neutral loss of 507.1 Da or the product ion at m/z 428.0.
-
Collision Energy: Optimized for the specific instrument and compound, typically in the range of 30-50 eV.
The diagram below outlines the experimental workflow for the identification of this compound using LC-MS/MS.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for acyl-CoA analysis
A Researcher's Guide to Cross-Validation of Acyl-CoA Analysis Methods
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for unraveling cellular metabolism, identifying disease biomarkers, and assessing the efficacy of therapeutic interventions.[1][2] This guide provides an objective comparison of three prevalent analytical methods for acyl-CoA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle.[3] Their analysis, however, is challenging due to their low cellular concentrations and inherent instability.[4][5] A cross-validation of analytical methods is therefore essential to ensure data accuracy and reliability.
Comparative Analysis of Analytical Methods
The choice of an analytical method for acyl-CoA analysis depends on various factors, including the required sensitivity, specificity, throughput, and the specific acyl-CoA species of interest. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and enzymatic assays based on published data.
| Parameter | LC-MS/MS | HPLC-UV / Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 12 pmol (UV), as low as 6 fmol (fluorescence with derivatization)[6] | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol; 4.2 nM (very-long-chain) to 16.9 nM (short-chain)[7] | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods in the field and offer a starting point for laboratory implementation.
LC-MS/MS Method for Acyl-CoA Analysis
This method offers high sensitivity and specificity, making it the gold standard for comprehensive acyl-CoA profiling.[3]
Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).[8]
-
Add acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.[8]
-
Centrifuge the sample and collect the supernatant.
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or a neutral loss scan of 507 Da for profiling.[9]
-
Collision Energy: Optimized for each specific acyl-CoA species.
HPLC-UV/Fluorescence Method for Acyl-CoA Analysis
This method is a cost-effective alternative to LC-MS/MS, suitable for quantifying more abundant acyl-CoA species. Sensitivity can be significantly enhanced by using fluorescent derivatization.
Sample Preparation and Derivatization (for Fluorescence Detection):
-
Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol.
-
For fluorescence detection, derivatize the acyl-CoAs by reacting the sample with a thiol-specific fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-derivatives).[6]
High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH2PO4 buffer.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A suitable gradient to separate the acyl-CoA species of interest.
-
Detection: UV detector at 260 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.[6]
Enzymatic Assay for Acyl-CoA Analysis
Enzymatic assays offer high specificity for a particular acyl-CoA or a group of acyl-CoAs and are useful for rapid, targeted analysis. Commercially available kits are often used.
General Assay Principle: These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable signal (colorimetric or fluorometric). For instance, an acyl-CoA oxidase can be used to produce hydrogen peroxide from the acyl-CoA, which is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.[10][11][12]
Protocol for a Fluorometric Assay (Example using a commercial kit):
-
Prepare samples and standards as per the kit's instructions. This may involve homogenization and protein precipitation.
-
Add the reaction mix, containing the necessary enzymes and substrates, to the samples and standards in a 96-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 30-40 minutes), protected from light.[13]
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λexc/em = 530/585 nm).[11][12][13]
-
Calculate the acyl-CoA concentration based on the standard curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the overall cross-validation workflow and the individual analytical method workflows.
Conclusion
The selection of an analytical method for acyl-CoA analysis requires careful consideration of the specific research question and available resources. LC-MS/MS stands out for its superior sensitivity and specificity, making it ideal for comprehensive profiling and the analysis of low-abundance species.[3] HPLC-UV is a robust and more accessible method suitable for quantifying more abundant acyl-CoAs, with the option of fluorescence derivatization to enhance sensitivity.[6] Enzymatic assays provide a highly specific and rapid means of quantifying total or specific acyl-CoAs, although they may have lower throughput and a more limited dynamic range.[11][12][13] By understanding the strengths and limitations of each technique, researchers can confidently select and validate the most appropriate method to achieve their scientific goals.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
(11Z,14Z)-Icosadienoyl-CoA: A Novel Frontier in Neurodegenerative Disease Biomarker Discovery?
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a critical endeavor in the fight against neurodegenerative diseases. Early and accurate diagnosis is paramount for effective intervention and the development of novel therapeutics. While established biomarkers have paved the way for our current understanding, the exploration of novel candidates is essential to uncover more nuanced aspects of disease pathology. This guide explores the emerging potential of (11Z,14Z)-Icosadienoyl-CoA as a biomarker, comparing it with existing alternatives for Alzheimer's disease, Parkinson's disease, and Huntington's disease, and providing a framework for its investigation.
The Emerging Role of Lipids in Neurodegeneration
The brain is a lipid-rich organ, and accumulating evidence underscores the critical role of lipid metabolism in its normal function and in the pathogenesis of neurodegenerative disorders. Dysregulation of lipid pathways has been implicated in processes such as neuroinflammation and oxidative stress, both central to the progression of these devastating diseases. This has spurred interest in identifying specific lipid molecules that could serve as early indicators of disease or as markers of its progression.
This compound is the activated form of (11Z,14Z)-eicosadienoic acid, a di-unsaturated fatty acid derived from the essential fatty acid linoleic acid. While research directly investigating this compound in neurodegeneration is nascent, a pivotal study has revealed significantly altered levels of its precursor, (11Z,14Z)-eicosadienoic acid, in the white matter of individuals with Alzheimer's disease. This finding provides a compelling rationale for a deeper investigation into the role of its metabolically active form, this compound, as a potential biomarker.
Comparative Analysis: this compound vs. Established Biomarkers
A direct comparison of this compound with established biomarkers is currently limited by the lack of specific data for this molecule. However, we can construct a comparative framework based on the known characteristics of existing biomarkers and the potential attributes of a lipid-based marker derived from a fatty acid with observed alterations in a neurodegenerative disease context.
Table 1: Comparison of this compound with Established Biomarkers for Alzheimer's Disease
| Biomarker | Source | Pathological Correlation | Stage of Detection | Advantages | Limitations |
| This compound (Potential) | CSF, Blood, Brain Tissue | Altered lipid metabolism, neuroinflammation, oxidative stress (hypothesized) | Potentially early | May reflect dynamic metabolic changes; less invasive if detectable in blood | Currently lacks direct evidence and validation; concentration and stability in biofluids unknown |
| Amyloid-beta 42 (Aβ42) | CSF | Amyloid plaque formation | Early (preclinical) | Well-established; reflects core pathology | Invasive (lumbar puncture); levels can be influenced by other factors |
| Total Tau (t-tau) | CSF | Neuronal injury and degeneration | Later than Aβ42 changes | Reflects the intensity of neurodegeneration | Not specific to Alzheimer's disease |
| Phosphorylated Tau (p-tau) | CSF, Blood | Neurofibrillary tangle formation | Correlates with cognitive decline | More specific to Alzheimer's pathology than t-tau | Blood-based assays are still evolving in their clinical utility |
| Neurofilament Light Chain (NfL) | CSF, Blood | Axonal damage | Non-specific marker of neurodegeneration | Easily measured in blood; reflects neuroaxonal damage | Not specific to any single neurodegenerative disease |
Table 2: Comparison of this compound with Established Biomarkers for Parkinson's Disease
| Biomarker | Source | Pathological Correlation | Stage of Detection | Advantages | Limitations |
| This compound (Potential) | CSF, Blood, Brain Tissue | Altered lipid metabolism, neuroinflammation, mitochondrial dysfunction (hypothesized) | Potentially early | May provide insights into metabolic aspects of the disease | No direct studies in Parkinson's disease to date |
| α-Synuclein (total, oligomeric, phosphorylated) | CSF, Blood, Skin Biopsies | Lewy body formation | Early | Reflects core pathology; seed amplification assays show high sensitivity | Standardization of assays is ongoing; blood-based measurements can be challenging |
| Neurofilament Light Chain (NfL) | CSF, Blood | Axonal damage | Correlates with disease severity | Accessible in blood; good marker of neurodegeneration rate | Not specific to Parkinson's disease |
| Dopamine Transporter (DAT) Imaging (DaTscan) | Brain Imaging (SPECT) | Dopaminergic neuron loss in the striatum | Symptomatic stage | Visualizes dopaminergic deficit | Expensive; involves radiation; less useful for tracking progression |
Table 3: Comparison of this compound with Established Biomarkers for Huntington's Disease
| Biomarker | Source | Pathological Correlation | Stage of Detection | Advantages | Limitations |
| This compound (Potential) | CSF, Blood, Brain Tissue | Altered lipid metabolism, cellular stress (hypothesized) | Potentially pre-symptomatic | Could offer a different biological perspective on disease mechanisms | No research has yet explored this molecule in Huntington's disease |
| Mutant Huntingtin (mHTT) Protein | CSF | Direct measure of the causative protein | Pre-symptomatic | Highly specific to Huntington's disease; can be used to monitor therapies targeting mHTT | Invasive (lumbar puncture); assays are complex |
| Neurofilament Light Chain (NfL) | CSF, Blood | Axonal damage | Pre-symptomatic; correlates with disease progression | Strong prognostic value; accessible in blood | Not specific to Huntington's disease |
| Volumetric MRI | Brain Imaging (MRI) | Atrophy of specific brain regions (e.g., caudate, putamen) | Pre-symptomatic | Non-invasive; tracks structural brain changes | Less sensitive to early molecular changes; can be influenced by other factors |
Experimental Protocols for Investigation
Validating this compound as a biomarker will require robust and standardized experimental protocols. The following methodologies, adapted from established procedures for acyl-CoA analysis, can be employed.
Protocol 1: Extraction of Acyl-CoAs from Brain Tissue
-
Tissue Homogenization: Snap-freeze brain tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in a pre-chilled solvent mixture, such as isopropanol/acetonitrile/water, containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water to separate the lipid-containing organic phase from the aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction from the crude lipid extract using a C18 SPE cartridge. This step helps to remove interfering substances and enrich the sample for acyl-CoAs.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the purified fraction under a stream of nitrogen and reconstitute the sample in a solvent compatible with the analytical platform (e.g., methanol/water).
Protocol 2: Quantification of this compound by LC-MS/MS
-
Chromatographic Separation: Utilize a reverse-phase liquid chromatography (LC) system with a C18 column to separate this compound from other acyl-CoAs and matrix components. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Parent Ion (Q1): Set the mass spectrometer to select the precursor ion corresponding to the m/z of this compound.
-
Fragment Ion (Q3): Monitor for a specific fragment ion generated from the collision-induced dissociation of the parent ion. A characteristic fragment for acyl-CoAs is the 4'-phosphopantetheine (B1211885) moiety.
-
-
Quantification: Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.
Visualizing the Context: Pathways and Workflows
To better understand the potential role of this compound, it is helpful to visualize its metabolic context and the experimental workflow for its analysis.
Caption: Biosynthesis of this compound from Linoleic Acid.
Caption: General workflow for biomarker discovery and validation.
Future Perspectives
The observation of altered (11Z,14Z)-eicosadienoic acid levels in Alzheimer's disease provides a promising, albeit preliminary, foundation for investigating this compound as a potential biomarker. Future research should focus on:
-
Direct Quantification: Developing and validating sensitive LC-MS/MS methods to directly measure this compound in brain tissue, CSF, and plasma from well-characterized patient cohorts of various neurodegenerative diseases.
-
Mechanistic Studies: Investigating the enzymatic machinery responsible for the synthesis and degradation of this compound in the brain and exploring its downstream metabolic fate and signaling roles in neuronal and glial cells.
-
Animal Model Studies: Utilizing animal models of neurodegenerative diseases to track the temporal changes in this compound levels and to elucidate its contribution to disease pathogenesis.
-
Correlation with Established Markers: Assessing the correlation of this compound levels with established biomarkers of neurodegeneration to understand its place within the complex pathological cascade.
While the journey to validate any new biomarker is long and rigorous, the exploration of novel lipid species like this compound holds the potential to unlock new insights into the metabolic underpinnings of neurodegenerative diseases and may ultimately lead to the development of improved diagnostic and therapeutic strategies.
DGLA Supplementation: A Comparative Analysis of its Effects on Acyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of dihomo-gamma-linolenic acid (DGLA) supplementation on tissue acyl-CoA pools. While direct quantification of acyl-CoA pools following DGLA supplementation is not extensively documented in publicly available literature, this guide synthesizes data from studies examining tissue fatty acid composition, which serves as a strong proxy for the corresponding acyl-CoA pools. We will compare the effects of DGLA with its metabolic precursor, gamma-linolenic acid (GLA), and its downstream product, arachidonic acid (ARA).
Executive Summary
Dihomo-gamma-linolenic acid (DGLA) is an omega-6 fatty acid that plays a crucial role in cellular signaling and inflammation. Upon entering the cell, DGLA is esterified into coenzyme A (CoA) to form dihomo-gamma-linolenoyl-CoA (DGLA-CoA). This activated form serves as a substrate for incorporation into phospholipids, conversion to arachidonic acid (AA), or metabolism into anti-inflammatory eicosanoids. Understanding how DGLA supplementation alters the landscape of cellular acyl-CoA pools is critical for developing therapeutic strategies that leverage its unique metabolic properties.
This guide presents a comparative analysis of studies investigating the impact of DGLA, GLA, and ARA supplementation on the fatty acid composition of various tissues, primarily focusing on the liver, a central hub of lipid metabolism. The presented data strongly suggests that DGLA supplementation leads to a significant enrichment of the DGLA-CoA pool, which in turn influences the availability of substrates for various enzymatic pathways.
Data Presentation: Comparative Effects on Tissue Fatty Acid Composition
The following tables summarize the quantitative data from key animal studies, providing a comparative view of how dietary supplementation with DGLA, GLA, and ARA affects the fatty acid profiles of liver and serum total lipids. These changes in fatty acid composition are indicative of alterations in the respective acyl-CoA pools.
Table 1: Comparative Effects of DGLA and GLA Supplementation on Liver and Serum Fatty Acid Composition in Rats
Data synthesized from Umeda-Sawada et al. (2006). Rats were fed diets containing corn oil (Control), borage oil (GLA), or DGLA oil for two weeks.
| Fatty Acid | Tissue | Control Group (% of total fatty acids) | GLA Group (% of total fatty acids) | DGLA Group (% of total fatty acids) |
| Dihomo-γ-linolenic acid (DGLA; 20:3n-6) | Liver | 0.8 ± 0.1 | 2.5 ± 0.2 | 4.9 ± 0.3 |
| Serum | 0.5 ± 0.1 | 1.9 ± 0.2 | 3.8 ± 0.3 | |
| Arachidonic acid (AA; 20:4n-6) | Liver | 15.2 ± 0.5 | 16.8 ± 0.6 | 17.1 ± 0.7 |
| Serum | 10.1 ± 0.4 | 11.5 ± 0.5 | 11.8 ± 0.6 | |
| γ-Linolenic acid (GLA; 18:3n-6) | Liver | 0.1 ± 0.0 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Serum | 0.1 ± 0.0 | 0.5 ± 0.1 | 0.1 ± 0.0 |
Table 2: Comparative Effects of DGLA and ARA Supplementation on Hepatic Fatty Acid Composition and Enzyme Activity in Rats
Data synthesized from Ide et al. (2012). Rats were fed diets containing maize oil (Control), DGLA oil, or ARA oil for 16 days.
| Parameter | Control Group | DGLA Group | ARA Group |
| Hepatic DGLA in Phospholipids (%) | 1.2 ± 0.1 | 4.8 ± 0.3 | 1.3 ± 0.1 |
| Hepatic ARA in Phospholipids (%) | 18.9 ± 0.5 | 21.3 ± 0.6 | 24.5 ± 0.7 |
| Acyl-CoA Oxidase Activity (nmol/min/mg protein) | 5.8 ± 0.4 | 5.5 ± 0.3 | 7.5 ± 0.5 |
| Carnitine Acyltransferase Activity (nmol/min/mg protein) | 15.2 ± 1.1 | 13.9 ± 0.9 | 20.1 ± 1.3 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies, providing a framework for researchers looking to conduct similar investigations.
Lipid Extraction and Fatty Acid Analysis (Adapted from Umeda-Sawada et al., 2006)
-
Tissue Homogenization: Liver and serum samples are homogenized in a chloroform/methanol mixture (2:1, v/v) containing 0.01% butylated hydroxytoluene as an antioxidant.
-
Lipid Extraction: Total lipids are extracted according to the method of Folch et al. A known amount of an internal standard (e.g., heptadecanoic acid) is added prior to extraction for quantification.
-
Fatty Acid Methylation: The extracted lipids are methylated by heating with boron trifluoride-methanol at 100°C for 30 minutes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Fatty acid methyl esters are analyzed using a gas chromatograph equipped with a capillary column and a mass spectrometer. Fatty acids are identified by their retention times and mass spectra compared to known standards.
Measurement of Acyl-CoA Oxidase and Carnitine Acyltransferase Activity (Adapted from Ide et al., 2012)
-
Preparation of Liver Homogenates: Livers are homogenized in a buffer solution (e.g., 0.25 M sucrose, 1 mM EDTA, and 3 mM Tris-HCl, pH 7.2).
-
Acyl-CoA Oxidase Assay: The activity of acyl-CoA oxidase is determined spectrophotometrically by measuring the H₂O₂-dependent oxidation of a chromogenic substrate in the presence of palmitoyl-CoA.
-
Carnitine Acyltransferase Assay: The activity of carnitine acyltransferase is measured by monitoring the formation of acylcarnitine from acyl-CoA and L-carnitine. The reaction is coupled to a colorimetric assay.
Mandatory Visualization
Metabolic Pathway of DGLA and its Downstream Products
Caption: Metabolic pathway of DGLA and its conversion to bioactive eicosanoids.
Experimental Workflow for Comparative Lipidomics
Safety Operating Guide
Essential Safety and Disposal Guidance for (11Z,14Z)-Icosadienoyl-CoA
Immediate Safety Considerations
(11Z,14Z)-Icosadienoyl-CoA is an unsaturated fatty acyl-CoA.[1][2] While the corresponding fatty acid, (11Z,14Z)-Eicosadienoic acid, is not classified as a hazardous substance, the Coenzyme A moiety may alter its chemical reactivity and biological activity.[3][4] Therefore, it is prudent to handle this compound with standard laboratory precautions.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant material).
-
Use safety glasses or goggles.
-
A lab coat is recommended.
Handling:
-
Avoid inhalation of any aerosols or dust.
-
Prevent contact with skin and eyes.[3]
-
Keep containers securely sealed when not in use.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
Spill Response
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Major Spills:
Disposal Protocol
The primary principle for the disposal of any laboratory chemical is to have a waste management plan in place before generating the waste.[5][6] Given the lack of specific hazard data for this compound, it should be treated as a chemical of unknown toxicity and disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent pads), in a designated, compatible waste container.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6]
-
The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of waste generation.[7]
-
Ensure the container is kept closed except when adding waste.[6]
-
Use secondary containment, such as a plastic tray, for liquid waste containers.[6][7]
-
Segregate the waste from incompatible chemicals. While specific incompatibility data for this compound is unavailable, as a general rule, store it away from strong oxidizing agents, acids, and bases.[4]
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for a designated period (check your institution's policy), arrange for its disposal through your institution's EHS office.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.[8]
Quantitative Disposal Guidelines for Laboratory Chemicals
The following table summarizes general quantitative limits and conditions for the disposal of certain types of laboratory waste. Note that these are general guidelines and may be superseded by local regulations and institutional policies.
| Waste Type | Disposal Method | Quantitative Limits and Conditions |
| Aqueous Solutions (Non-Hazardous) | Drain Disposal | Must have a pH between 5.5 and 10.5. Should not contain heavy metals, solvents, or other hazardous materials. Small quantities (a few hundred grams or milliliters per day) are typically permissible.[8] |
| Solid Non-Hazardous Waste | Regular Trash | Must not be radioactive, a biological hazard, flammable, reactive, corrosive, or toxic. Must be in a sealed container.[8] |
| Hazardous Chemical Waste | EHS Pickup | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic hazardous waste can be accumulated in an SAA.[7] |
| Empty Chemical Containers | Regular Trash (Glass/Plastic Recycling) | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste if the original chemical was hazardous. Labels should be defaced or removed.[6][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS office for guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. acs.org [acs.org]
- 9. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
